molecular formula C7H9BrN2O2S B1522407 5-Bromo-N-ethylpyridine-3-sulfonamide CAS No. 1065074-78-3

5-Bromo-N-ethylpyridine-3-sulfonamide

Cat. No.: B1522407
CAS No.: 1065074-78-3
M. Wt: 265.13 g/mol
InChI Key: ILGAHUKGIGEEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-ethylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H9BrN2O2S and its molecular weight is 265.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N-ethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-2-10-13(11,12)7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGAHUKGIGEEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674597
Record name 5-Bromo-N-ethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-78-3
Record name 5-Bromo-N-ethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-N-ethylpyridine-3-sulfonamide (CAS No. 1065074-78-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-N-ethylpyridine-3-sulfonamide, a heterocyclic sulfonamide of interest in medicinal chemistry. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this document consolidates available information on its physicochemical properties, outlines a logical synthetic pathway based on established chemical principles, and explores its potential applications in drug discovery by drawing parallels with structurally related molecules. This guide serves as a foundational resource for researchers investigating pyridine-based sulfonamides and their role as versatile scaffolds in the development of novel therapeutic agents.

Introduction and Overview

This compound belongs to the broad class of sulfonamides, a pharmacologically significant group of compounds known for a wide array of biological activities.[1][2] The core structure features a pyridine ring, a common motif in many kinase inhibitors, substituted with a bromine atom and an N-ethylsulfonamide group.[3] The bromine atom at the 5-position offers a valuable site for further chemical modification through cross-coupling reactions, while the sulfonamide moiety can engage in crucial hydrogen bonding interactions with biological targets.[3] Although this specific molecule is available commercially for research purposes, a comprehensive public profile of its synthesis and biological activity is not yet established. This guide aims to bridge this gap by providing a detailed theoretical and practical framework for its study.

Physicochemical Properties

Based on information from commercial suppliers and chemical databases, the fundamental properties of this compound are summarized below. It is important to note that some of this data is predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 1065074-78-3
Molecular Formula C₇H₉BrN₂O₂S
Molecular Weight 265.13 g/mol
Physical Form Solid
InChI Key ILGAHUKGIGEEMU-UHFFFAOYSA-N
SMILES CCNS(=O)(=O)C1=CC(Br)=CN=C1

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from a suitable pyridine precursor.

Caption: Proposed synthesis of this compound.

Key Steps and Methodologies

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl Chloride (Intermediate)

The crucial intermediate for this synthesis is 5-bromopyridine-3-sulfonyl chloride. Its preparation would likely begin with a commercially available pyridine derivative, such as 3-aminopyridine.

  • Bromination: 3-Aminopyridine can be brominated at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Diazotization and Sulfonation: The resulting 5-bromo-3-aminopyridine can undergo a Sandmeyer-type reaction. Diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst would yield the corresponding sulfonyl chloride. Alternatively, the diazonium salt can be converted to a sulfonic acid, which is then chlorinated.

  • Chlorination of Sulfonic Acid: If 5-bromopyridine-3-sulfonic acid is prepared, it can be converted to the sulfonyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Step 2: Sulfonamide Formation

The final step involves the reaction of 5-bromopyridine-3-sulfonyl chloride with ethylamine.

  • Reaction Conditions: This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. The reaction is generally run at or below room temperature.

In-depth Protocol: Synthesis of this compound

The following is a detailed, self-validating experimental protocol based on general procedures for sulfonamide synthesis.

Materials:

  • 5-Bromopyridine-3-sulfonyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromopyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the ethylamine solution (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N-ethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel compound, 5-Bromo-N-ethylpyridine-3-sulfonamide. As experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document combines foundational chemical principles, data from closely related analogues, and robust computational predictions to offer a detailed profile for researchers. The methodologies for empirical determination of these properties are also detailed to provide a framework for internal validation.

Introduction and Molecular Overview

This compound is a halogenated pyridine derivative belonging to the sulfonamide class of compounds. The strategic placement of a bromine atom on the pyridine ring, coupled with the N-ethylsulfonamide group, suggests its potential as a scaffold in medicinal chemistry. Pyridine rings are a common motif in pharmaceuticals due to their ability to engage in hydrogen bonding and their metabolic stability. The sulfonamide group is a well-established pharmacophore known for a wide range of biological activities. The bromine substituent can influence the compound's lipophilicity and may serve as a handle for further synthetic modifications, such as cross-coupling reactions.

This guide will delve into the structural and electronic properties of the molecule, its likely synthetic pathway, and its key physicochemical parameters that are critical for applications in drug discovery and development, such as solubility, lipophilicity, and ionization state.

Chemical Identity and Structure

The fundamental identity of this compound is established by its structural and molecular formula.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1065074-78-3[1]
Molecular Formula C₇H₉BrN₂O₂S[2]
Molecular Weight 265.13 g/mol [2]
Canonical SMILES CCNS(=O)(=O)C1=CC(=CN=C1)Br[2]
InChI Key ILGAHUKGIGEEMU-UHFFFAOYSA-N[2]
Physical Form Solid[2]

Proposed Synthesis Pathway

A probable starting material would be 3-aminopyridine. The synthesis could proceed as follows:

  • Diazotization and Sandmeyer Reaction: 3-aminopyridine can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield pyridine-3-sulfonyl chloride.

  • Bromination: The pyridine ring can be brominated at the 5-position. This step's timing relative to the sulfonyl chloride formation would need to be optimized to ensure correct regioselectivity.

  • Sulfonamide Formation: The resulting 5-bromopyridine-3-sulfonyl chloride is then reacted with ethylamine in a suitable solvent, often in the presence of a non-nucleophilic base to quench the HCl byproduct, to yield the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Amination A 3-Aminopyridine B Pyridine-3-sulfonyl chloride A->B 1. NaNO₂, HCl 2. SO₂, CuCl₂ C 5-Bromopyridine-3-sulfonyl chloride B->C Br₂, Lewis Acid D This compound C->D Ethylamine, Base

Caption: Proposed synthetic route for this compound.

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of a compound are paramount in determining its suitability for biological applications. They influence absorption, distribution, metabolism, and excretion (ADME) profiles. As experimental data is limited, the following section presents a combination of predicted values and the established methodologies for their experimental determination.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically octan-1-ol) and water. It is a critical indicator of a molecule's ability to cross biological membranes.

ParameterValueMethodSource
XlogP 0.9Predicted[5]

An XlogP of 0.9 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.

Experimental Protocol for LogP Determination (Shake-Flask Method):

  • Preparation of Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble. Also, prepare octan-1-ol saturated with water and water saturated with octan-1-ol.

  • Partitioning: Add a known volume of the stock solution to a mixture of the mutually saturated octan-1-ol and water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octan-1-ol and aqueous layers.

  • Quantification: Carefully remove aliquots from both the organic and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

LogP_Workflow A Prepare octan-1-ol/ water saturated phases B Add compound stock to biphasic system A->B C Shake to equilibrate B->C D Centrifuge to separate phases C->D E Quantify compound in each phase (HPLC/UV-Vis) D->E F Calculate LogP E->F

Caption: Experimental workflow for LogP determination.

Acidity and Basicity (pKa)

The pKa values of a molecule indicate the pH at which it will exist in its ionized and non-ionized forms. This is crucial for understanding its solubility and interaction with biological targets. This compound has two potential sites for protonation/deprotonation: the pyridine nitrogen (basic) and the sulfonamide nitrogen (acidic).

Predicted pKa Values:

Ionizable GroupPredicted pKaType
Pyridine Nitrogen~2.5 - 3.5Basic
Sulfonamide N-H~8.5 - 9.5Acidic

Note: These are estimated values based on analogous structures. Actual experimental determination is recommended.

The basicity of the pyridine nitrogen is expected to be reduced due to the electron-withdrawing effects of the bromo and sulfonamide substituents. The acidity of the sulfonamide proton is a key feature of this class of compounds.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Aqueous Solubility

Solubility in aqueous media is a critical factor for bioavailability.

Predicted Aqueous Solubility:

ParameterValueMethod
Aqueous Solubility Moderately SolublePredicted

The presence of the polar sulfonamide group and the pyridine nitrogen suggests some degree of water solubility, while the bromo-substituted aromatic ring will contribute to its lipophilicity, likely resulting in moderate overall solubility.

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or buffer of a specific pH) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Result: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred.

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring, and a signal for the sulfonamide N-H proton would be expected.

  • ¹³C NMR: Resonances for the two carbons of the ethyl group and the carbons of the pyridine ring would be observed.

  • FT-IR: Characteristic stretching frequencies for the N-H bond, S=O bonds of the sulfonamide, and C=N and C=C bonds of the pyridine ring would be present.

  • Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5]

Safety and Handling

Based on data for analogous compounds, this compound should be handled with care.

Hazard StatementCode
Harmful if swallowedH302

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. The compound should be handled in a well-ventilated area.

Conclusion and Future Directions

This compound is a compound with potential for further investigation in the field of drug discovery. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and a comprehensive analysis of its key physicochemical properties based on a combination of available data and robust predictive methods. The provided experimental protocols offer a clear path for the empirical validation of these properties. Further research should focus on the experimental determination of the physicochemical parameters outlined in this document, as well as the exploration of its biological activities.

References

  • Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C7H9BrN2O2S). Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.
  • BLDpharm. (n.d.). 1065074-78-3|this compound.
  • Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
  • Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide | C14H10BrN3O2S. Retrieved from [Link]

  • MDPI. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (2013). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019). Calculating Physiochemical Properties. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]

  • ACS Publications. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity | The Journal of Physical Chemistry B. Retrieved from [Link]

  • PubChem. (n.d.). Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1. Retrieved from [Link]

  • Google Patents. (n.d.). US6525099B1 - N-substituted sulfonamide derivatives.
  • Google Patents. (n.d.). EP3064491B1 - Sulfonamide derivative and medicinal use thereof.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-butan-2-yl-N-ethylpyridine-3-carboxamide | C12H17BrN2O. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound.
  • Alichem. (n.d.). N-Ethyl 5-bromopyridine-3-sulfonamide. Retrieved from [Link]

Sources

A Technical Guide to the Biological Potential of Pyridine Sulfonamides: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic combination of pyridine and sulfonamide moieties has yielded a class of compounds with a remarkably broad spectrum of biological activities. The pyridine ring, a privileged scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties and diverse interaction capabilities, while the sulfonamide group is a well-established pharmacophore known for its potent and specific enzyme inhibition. This technical guide provides an in-depth exploration of pyridine sulfonamides, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic strategies, delve into the mechanisms underpinning their anticancer, antimicrobial, and enzyme-inhibiting activities, and present detailed, field-proven experimental protocols for their evaluation. The narrative emphasizes the causality behind structure-activity relationships and methodological choices, offering a robust framework for future research and development in this promising area.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of medicinal chemistry, the fusion of two or more pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents with enhanced potency and unique biological profiles. Pyridine and its derivatives are ubiquitous in both natural products and synthetic drugs, valued for their role in molecular recognition and their ability to modulate aqueous solubility.[1][2] The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone of modern pharmaceuticals, most famously in antibacterial sulfa drugs, but also in diuretics, anticonvulsants, and a range of enzyme inhibitors.[2][3]

The conjugation of these two scaffolds creates pyridine sulfonamides, a chemical class that leverages the strengths of both components. The sulfonamide group often acts as a potent zinc-binding group, making these compounds excellent candidates for inhibiting metalloenzymes, while the pyridine ring can be functionalized to fine-tune steric and electronic properties, thereby optimizing target binding, selectivity, and pharmacokinetic parameters.[4] This guide will explore the synthesis, diverse biological activities, and key evaluation methodologies for this versatile class of molecules.

Synthesis and Chemical Properties

The synthesis of pyridine sulfonamides can be approached through several reliable routes. A common and effective method involves the reaction of an appropriate aminopyridine with a substituted benzenesulfonyl chloride in the presence of a base like pyridine, which also acts as a catalyst.[2]

A generalized synthetic workflow is outlined below. The choice of starting materials—the specific aminopyridine and the substituents on the sulfonyl chloride—is the primary determinant of the final compound's structure and, consequently, its biological activity. This modularity is a key advantage for building libraries of analogues for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product & Purification Aminopyridine Substituted Aminopyridine ReactionStep Aminopyridine->ReactionStep Combine SulfonylChloride Substituted Benzenesulfonyl Chloride SulfonylChloride->ReactionStep Combine Solvent Aprotic Solvent (e.g., CH2Cl2) Solvent->ReactionStep Catalyst Base/Catalyst (e.g., Pyridine) Catalyst->ReactionStep FinalCompound Pyridine Sulfonamide Derivative Purification Filtration & Washing FinalCompound->Purification ReactionStep->FinalCompound Reaction

Caption: Generalized workflow for the synthesis of pyridine sulfonamides.

The characterization of these synthesized compounds relies on standard analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is crucial for confirming the presence of the sulfonamide group, which displays characteristic strong symmetric and asymmetric stretching vibrations for the S=O bonds, typically in the ranges of 1115–1152 cm⁻¹ and 1302–1325 cm⁻¹, respectively.[3] Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (ESI-MS) are then used to fully elucidate and confirm the final structure.[3]

Key Biological Activities and Mechanisms of Action

Pyridine sulfonamides have demonstrated efficacy in several key therapeutic areas. Their mechanism of action is often rooted in specific enzyme inhibition.

Anticancer Activity: Targeting Cellular Proliferation

A significant area of investigation for pyridine sulfonamides is their potential as anticancer agents. One of the most successful strategies involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.

  • Mechanism: Tubulin Polymerization Inhibition: Certain pyridine carbothioamide derivatives incorporating a sulfonamide pharmacophore have been identified as potent inhibitors of tubulin polymerization.[3] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. The causality here is direct: by preventing the formation of the mitotic spindle, the compound physically halts the process of cell division. Molecular docking studies confirm that the sulfonamide and pyridine moieties engage in crucial hydrogen bonding and hydrophobic interactions within the colchicine pocket, stabilizing the drug-target complex.[3]

Tubulin_Inhibition cluster_cell Cancer Cell PyridineSulfonamide Pyridine Sulfonamide Tubulin α/β-Tubulin Dimers PyridineSulfonamide->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer PyridineSulfonamide->Microtubule Inhibits Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest Leads to

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Some derivatives have shown potent cytotoxicity against a range of cancer cell lines, including lung (A549), breast (MCF-7), prostate (PC-3), and liver (HepG2) cancers, with IC₅₀ values significantly lower than reference drugs like colchicine and even doxorubicin in some cases.[3] A crucial aspect of their promise is a higher selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window.[3]

Table 1: Cytotoxicity of Lead Pyridine Sulfonamides vs. Reference Drugs

Compound A549 IC₅₀ (µM) MCF-7 IC₅₀ (µM) PC-3 IC₅₀ (µM) HepG2 IC₅₀ (µM)
Compound 3 0.85 0.91 0.42 0.76
Compound 5 0.92 1.05 0.55 0.88
Colchicine 2.14 2.56 2.45 2.98
Doxorubicin 1.10 0.98 1.02 1.21

Data synthesized from literature values for illustrative purposes, based on findings in[3].

Enzyme Inhibition: The Case of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂.[5] Their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer and anti-infective agents.[4][6] The sulfonamide group is the archetypal zinc-binding function for CA inhibitors.

  • Mechanism: Active Site Zinc Binding: The primary sulfonamide group (-SO₂NH₂) is isosteric and isoelectronic with the bicarbonate ion. In an unprotonated state, it coordinates directly to the Zn(II) ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion and effectively shutting down the enzyme's catalytic cycle.[4] The pyridine scaffold and its substituents then extend into the active site cavity, forming additional interactions that determine the inhibitor's potency and isoform selectivity. Structure-activity studies have shown that the nature of the linker between the pyridine and sulfonamide moieties is critical for inhibitory activity against specific human (hCA) isoforms like hCA I, II, IX, and XII.[4]

Table 2: Inhibition Constants (Kᵢ) of Pyrazolopyridine Sulfonamides Against hCA Isoforms

Compound hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA IX Kᵢ (nM) hCA XII Kᵢ (nM)
Compound 1f 45.8 15.5 25.4 30.1
Compound 1g 50.1 118.5 9.8 45.8
AAZ (Standard) 250 12 25 5.7

Data represents selected findings from[4]. AAZ (Acetazolamide) is a standard clinical CA inhibitor.

Antimicrobial and Antiviral Activity

The sulfonamide core is historically linked to antimicrobial chemotherapy. Pyridine sulfonamides continue this legacy, demonstrating activity against a range of pathogens.

  • Antimicrobial Mechanism: While multiple mechanisms may exist, a primary target for sulfonamides is dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they act as competitive inhibitors, halting the folate pathway and preventing bacterial growth. Fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines containing a sulfonamide group, have shown notable antibacterial and antifungal activity.[1] Some pyridine-based sulfonamides have also exhibited potent activity against Klebsiella pneumoniae and Staphylococcus aureus.[7]

  • Antiviral Activity: The antiviral potential of this class is also an active area of research. Certain novel pyridine-based sulfonamides have shown moderate but significant viral reduction against Herpes Simplex Virus 1 (HSV-1) and Coxsackievirus B4 (CBV4).[7] The proposed mechanism for some of these compounds involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is exploited by many viruses for the correct folding and stability of viral proteins.[7] Inhibition of Hsp90 disrupts the viral life cycle, presenting a novel host-centric antiviral strategy.

Experimental Evaluation: Protocols & Methodologies

The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental protocols. The following sections provide step-by-step methodologies for key assays.

Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

This protocol is a self-validating system to determine the cytotoxic effect of a compound on cancer cell lines. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Pyridine sulfonamide compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine sulfonamide compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow CO₂ hydrase assay, a gold-standard method for measuring CA activity and inhibition. The principle is to measure the enzyme-catalyzed rate of CO₂ hydration. The reaction produces protons, and the rate is monitored by observing the change in pH using a colorimetric indicator.

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol Red indicator solution

  • CO₂-saturated water

  • Pyridine sulfonamide inhibitors dissolved in DMSO

  • Stopped-flow spectrophotometer

Step-by-Step Methodology:

  • Assay Preparation: The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of two solutions and immediate spectrophotometric measurement.

  • Syringe Loading:

    • Syringe A: Contains the enzyme solution (e.g., 10 µM hCA II), the pH indicator (Phenol Red), and the pyridine sulfonamide inhibitor at various concentrations in HEPES buffer. A control measurement is done in the absence of the inhibitor.

    • Syringe B: Contains CO₂-saturated water (the substrate).

  • Rapid Mixing and Measurement: The instrument rapidly injects and mixes equal volumes from both syringes into an observation cell. The hydration of CO₂ begins immediately: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻.

  • Data Acquisition: The production of protons causes a pH drop, which is monitored by the change in absorbance of the Phenol Red indicator over time (typically milliseconds). The initial rates of the reaction are recorded.

  • Causality Check: The choice of a stopped-flow method is causal; the uncatalyzed CO₂ hydration is slow, but the CA-catalyzed reaction is one of the fastest known enzymatic reactions. This high speed necessitates a method capable of measuring changes on a millisecond timescale to accurately determine initial rates before substrate depletion or product inhibition occurs.

  • Data Analysis: The initial rates are plotted against inhibitor concentration. The IC₅₀ value is determined from this plot. The IC₅₀ can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of the inhibitor's potency.

Stopped_Flow_Workflow cluster_prep SyringeA Syringe A: Enzyme (CA) + Indicator + Inhibitor Mixer Rapid Mixer SyringeA->Mixer SyringeB Syringe B: Substrate (CO2-H2O) SyringeB->Mixer ObsCell Observation Cell Mixer->ObsCell Reaction Starts Detector Spectrophotometer (Measures Absorbance) ObsCell->Detector Output Data Output: Rate vs. Time Detector->Output

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Conclusion and Future Perspectives

Pyridine sulfonamides represent a highly versatile and promising scaffold in modern drug discovery. Their modular synthesis allows for extensive chemical exploration, and their demonstrated efficacy across multiple therapeutic areas—including oncology, infectious diseases, and metabolic disorders—underscores their potential. The success of these compounds is rooted in the synergistic combination of the pyridine ring's favorable properties and the sulfonamide's potent, targeted inhibitory action.

Future research should focus on several key areas:

  • Improving Isoform Selectivity: For targets like carbonic anhydrases and kinases, designing inhibitors with high selectivity for the disease-relevant isoform over others is crucial to minimize off-target effects and improve safety profiles.

  • Exploring Novel Mechanisms: While enzyme inhibition is a primary mechanism, further investigation into other potential pathways, such as modulation of protein-protein interactions or effects on signaling cascades, could reveal new applications.

  • Pharmacokinetic Optimization: Systematic modification of the pyridine sulfonamide scaffold to enhance ADME (absorption, distribution, metabolism, and excretion) properties will be essential for translating potent in vitro activity into in vivo efficacy.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of pyridine sulfonamides can be unlocked, paving the way for the next generation of targeted therapies.

References

  • D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI Pharmaceuticals. Available at: [Link]

  • Elgemeie, G. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]

  • Kanehisa Laboratories. (2025). KEGG PATHWAY Database. Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]

  • Vargatu, I., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI Molecules. Available at: [Link]

  • Ahmad, A., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. Available at: [Link]

  • D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available at: [Link]

  • Azizi, Z., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. RSC Advances. Available at: [Link]

Sources

An In--Depth Technical Guide to the Putative Mechanisms of Action of 5-Bromo-N-ethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

5-Bromo-N-ethylpyridine-3-sulfonamide is a heterocyclic compound featuring two key pharmacophores: a pyridine ring and a sulfonamide group. While direct mechanistic studies on this specific molecule are not extensively documented in public literature, its structural components are hallmarks of well-characterized bioactive agents. This guide synthesizes information from related compound classes to propose three primary, testable theories for its mechanism of action. We postulate that this compound may function as: 1) a classic antibacterial agent via inhibition of dihydropteroate synthase (DHPS); 2) a modulator of eukaryotic signaling through protein kinase inhibition; or 3) an inhibitor of carbonic anhydrase, another established target for sulfonamides. For each theory, this document provides the core scientific rationale, a self-validating experimental workflow, and detailed protocols to systematically investigate the compound's biological activity.

Introduction

The confluence of a pyridine nucleus and a sulfonamide functional group creates a molecular scaffold with significant therapeutic potential. Pyridine-containing compounds are recognized for a wide array of biological activities, including antimicrobial and antiviral properties.[1] The sulfonamide moiety is historically significant, forming the basis of the first commercially available antibacterial agents and continuing to be a critical component in drugs targeting enzymes like carbonic anhydrases and protein kinases. The subject of this guide, this compound, embodies this dual functionality, making it a compelling candidate for multifaceted biological investigation.

Chemical Identity of this compound

A clear understanding of the molecule's physical and chemical properties is fundamental to designing meaningful biological assays.

PropertyValueSource
Molecular Formula C₇H₉BrN₂O₂S
Molecular Weight 265.13 g/mol
IUPAC Name This compound
SMILES CCNS(=O)(=O)C1=CC(=CN=C1)Br
InChIKey ILGAHUKGIGEEMU-UHFFFAOYSA-N
The Pyridine-Sulfonamide Scaffold in Medicinal Chemistry

The strategic combination of a pyridine ring and a sulfonamide group can yield compounds with unique therapeutic profiles.[2] The pyridine core offers a versatile template for substitution, influencing solubility, metabolic stability, and target binding. The sulfonamide group is a potent zinc-binding group and a well-established mimic of p-aminobenzoic acid (PABA), enabling it to target distinct enzyme classes. This dual-feature design suggests that this compound could exhibit a range of activities, from antibacterial to modulation of human enzymes.

Overview of Postulated Mechanistic Pathways

Based on its chemical architecture, we will explore three evidence-based theories for the mechanism of action of this compound. The following sections will detail the rationale and provide robust, self-validating experimental plans to interrogate each hypothesis.

  • Theory I: Dihydropteroate Synthase (DHPS) Inhibition - Targeting the bacterial folate synthesis pathway.

  • Theory II: Protein Kinase Inhibition - Targeting ATP-binding sites in eukaryotic signaling kinases.

  • Theory III: Carbonic Anhydrase (CA) Inhibition - Targeting a key metalloenzyme involved in pH regulation and metabolism.

Theory I: Dihydropteroate Synthase (DHPS) Inhibition - A Classic Antibacterial Pathway

Mechanistic Rationale

The most established mechanism for sulfonamide drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis.[3] Bacteria must synthesize folate de novo, as they cannot uptake it from the environment. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with p-aminobenzoic acid (PABA). Due to its structural similarity to PABA, a sulfonamide can bind to the active site of DHPS, acting as a false substrate and halting the production of dihydrofolate. This ultimately disrupts DNA synthesis and repair, leading to a bacteriostatic effect.[1]

Signaling Pathway Diagram

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibitory Action Pterin_PP Dihydropterin-PP DHPS Dihydropteroate Synthase (DHPS) Pterin_PP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Natural Substrate DHF Dihydropteroate (DHF Precursor) DHPS->DHF DNA DNA Synthesis & Repair DHF->DNA Multi-step process via Tetrahydrofolate (THF) Compound This compound Compound->DHPS Competitive Inhibition (Mimics PABA)

Caption: Competitive inhibition of DHPS by the sulfonamide compound.

Experimental Validation Workflow

This workflow is designed to confirm DHPS inhibition in a stepwise, self-validating manner, moving from whole-cell activity to specific enzyme-level interaction.

DHPS_Workflow MIC Step 1: Determine MIC (Whole-cell antibacterial activity) Rescue Step 2: PABA Rescue Assay (Confirm competition with PABA) MIC->Rescue If Active Enzyme Step 3: In Vitro DHPS Assay (Directly measure enzyme inhibition) Rescue->Enzyme If Rescued Result Result: DHPS Inhibition Confirmed Enzyme->Result If Inhibited

Caption: Experimental workflow for validating DHPS inhibition.

  • Objective: To determine the lowest concentration of the compound that inhibits visible growth of a target bacterium (e.g., E. coli ATCC 25922).

  • Methodology:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth), ranging from 256 µg/mL to 0.5 µg/mL.

    • Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

    • Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity.

  • Causality: This initial step establishes if the compound has any antibacterial activity. A positive result is a prerequisite for investigating a specific antibacterial mechanism like DHPS inhibition.

  • Objective: To directly measure the inhibition of purified DHPS enzyme by the compound.

  • Methodology: This protocol is based on a coupled enzymatic spectrophotometric assay.[4][5]

    • Reagents: Purified recombinant DHPS, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), PABA, dihydrofolate reductase (DHFR), NADPH.

    • In a 96-well UV-transparent plate, add assay buffer, DHFR, NADPH, DHPP, and varying concentrations of the test compound.

    • Initiate the reaction by adding DHPS and PABA.

    • The product of the DHPS reaction, dihydropteroate, is immediately reduced by the excess DHFR, oxidizing NADPH to NADP+.

    • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.

    • Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Causality: This assay directly links the compound to the inhibition of the target enzyme, providing strong evidence for the proposed mechanism.[1][6][7]

  • Objective: To demonstrate that the compound's antibacterial activity is due to competition with PABA.

  • Methodology:

    • Perform the MIC assay as described in 2.3.1.

    • Run a parallel set of plates where the growth medium is supplemented with a high, non-toxic concentration of PABA (e.g., 128 µg/mL).[8]

    • Compare the MIC values in the presence and absence of supplemental PABA.

  • Data Interpretation and Self-Validation:

    • Successful Validation: A significant increase (e.g., >4-fold) in the MIC value in the PABA-supplemented medium indicates that the compound's activity can be overcome by excess substrate.

    • Self-Validation: This result, combined with a low IC₅₀ in the direct enzyme assay, creates a self-validating loop: the whole-cell activity is shown to be dependent on the specific pathway that is inhibited at the enzymatic level. If the MIC is unaffected by PABA, another mechanism is likely responsible for the antibacterial effect.

Theory II: Protein Kinase Inhibition - A Eukaryotic Target

Mechanistic Rationale

The sulfonamide moiety is a known pharmacophore in a variety of protein kinase inhibitors. These inhibitors typically function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby disrupting cellular signaling pathways.[9] Many approved and investigational kinase inhibitors feature heterocyclic scaffolds like pyridine. Given this precedent, this compound could potentially act as an inhibitor for one or more of the >500 kinases in the human kinome, with implications for oncology or inflammatory diseases.[10]

Postulated Kinase Inhibition Pathway Diagram

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Cascade cluster_inhibition Inhibitory Action ATP ATP Kinase Protein Kinase ATP->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling pSubstrate->Signal Compound This compound Compound->Kinase Binds to ATP Pocket (Competitive Inhibition)

Caption: Competitive inhibition of a protein kinase by the compound.

Experimental Validation Workflow

This workflow is designed to first identify potential kinase targets from a broad screen and then confirm cellular activity.

Kinase_Workflow Screen Step 1: Kinase Panel Screen (Identify potential targets) Confirm Step 2: Cellular Target Engagement (Confirm activity in cells) Screen->Confirm If Hits Identified Dock Step 3: Molecular Docking (Predict binding mode) Confirm->Dock If Cellularly Active Result Result: Kinase Inhibition Profile Dock->Result

Caption: Experimental workflow for validating kinase inhibition.

  • Objective: To screen the compound against a large, diverse panel of purified human kinases to identify potential targets and assess selectivity.

  • Methodology:

    • Engage a contract research organization (CRO) that offers kinase screening services (e.g., using TR-FRET, ADP-Glo, or other activity-based biochemical assays).[10][11][12][13]

    • Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases (e.g., KinomeSCAN, Reaction Biology, Eurofins).

    • The CRO will perform the assays and provide a report detailing the percent inhibition for each kinase at the tested concentrations.

  • Causality: This is a discovery-phase experiment. It does not prove a cellular mechanism but generates a high-priority list of candidate kinase targets based on direct, in vitro enzymatic inhibition.

  • Objective: To confirm that the compound can inhibit a specific kinase target within a living cell, as evidenced by a decrease in the phosphorylation of its known downstream substrate.

  • Methodology:

    • Select a cell line known to have an active signaling pathway involving a top-hit kinase from the panel screen (e.g., if AKT1 is a hit, use a cell line like MCF-7).

    • Culture the cells and treat them with a dose-response range of the compound for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of a known substrate of the target kinase (e.g., anti-phospho-PRAS40 for an AKT inhibitor).

    • Strip or use a parallel blot and probe with an antibody for the total amount of the substrate protein and/or a loading control (e.g., GAPDH).

    • Develop the blots using chemiluminescence and image the results.

  • Data Interpretation and Self-Validation:

    • Successful Validation: A dose-dependent decrease in the phosphorylated substrate signal, without a significant change in the total substrate signal, indicates that the compound is engaging and inhibiting the target kinase in a cellular context.[14]

    • Self-Validation: This cellular data validates the biochemical hit from the panel screen, confirming that the compound is cell-permeable and active on its intended target in a complex biological environment.[15][16][17][18]

  • Objective: To predict the binding mode of the compound within the ATP-binding site of a high-priority kinase target.

  • Methodology:

    • Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogens, and assigning charges.

    • Generate a 3D conformer of this compound and minimize its energy.

    • Use molecular docking software (e.g., AutoDock, Glide, GOLD) to dock the compound into the defined ATP-binding pocket of the kinase.

    • Analyze the top-scoring poses for plausible interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues.

  • Causality: While predictive, this step provides a structural hypothesis for the observed inhibition, strengthening the overall mechanistic argument.

Theory III: Carbonic Anhydrase Inhibition

Mechanistic Rationale

Aromatic and heterocyclic sulfonamides are the canonical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][19] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in pH regulation, CO₂ transport, and biosynthesis.[20] The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, potently inhibiting its function.[21] Several CA isoforms are validated drug targets for conditions like glaucoma, epilepsy, and cancer.

Experimental Validation Workflow

CA_Workflow Assay Step 1: In Vitro CA Assay (Measure inhibition of CO2 hydration) Isoform Step 2: Isoform Selectivity Panel (Test against key human CAs) Assay->Isoform If Active Result Result: CA Inhibition Profile & Selectivity Isoform->Result

Caption: Experimental workflow for validating carbonic anhydrase inhibition.

  • Objective: To measure the inhibitory activity of the compound against key human CA isozymes (e.g., hCA I, II, IX, XII) and determine its potency (Kᵢ) and selectivity profile.

  • Methodology: A common method is a stopped-flow, CO₂ hydratase assay.[21] An alternative is a spectrophotometric assay measuring the hydrolysis of p-nitrophenyl acetate (pNPA).[21][22]

    • Reagents: Purified human CA isozymes (e.g., hCA I, II, IX, XII), assay buffer (e.g., Tris-SO₄), pNPA substrate, and a known pan-CA inhibitor as a positive control (e.g., acetazolamide).

    • In a 96-well plate, add buffer, the specific CA isozyme, and a range of concentrations of the test compound. Pre-incubate for 10-15 minutes.

    • Initiate the reaction by adding the pNPA substrate.

    • The enzyme catalyzes the hydrolysis of pNPA to p-nitrophenol, which can be monitored by the increase in absorbance at ~400 nm.

    • Measure the initial reaction rates and calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ for each isozyme and convert to Kᵢ values using the Cheng-Prusoff equation.

  • Data Interpretation and Self-Validation:

    • Successful Validation: A low nanomolar to micromolar Kᵢ value against one or more CA isozymes confirms the compound as a CA inhibitor.

    • Self-Validation: The selectivity profile (i.e., the ratio of Kᵢ values between different isozymes) is a critical, self-validating piece of data. For example, potent inhibition of the tumor-associated hCA IX but weak inhibition of the ubiquitous off-target hCA I would be a highly desirable and mechanistically informative result.[19]

Synthesis and Conclusion

This compound possesses a privileged chemical scaffold that suggests multiple, plausible mechanisms of action. The experimental workflows detailed in this guide provide a logical and rigorous framework for dissecting its biological activity.

Recommended Investigative Strategy:

  • Begin with the most classic and predictable mechanism: DHPS inhibition . Perform initial antibacterial MIC screening. If activity is observed, proceed with the PABA rescue and direct enzymatic assays.

  • Regardless of antibacterial activity, screen the compound against a broad protein kinase panel . The potential for activity against eukaryotic targets is high and represents a distinct therapeutic avenue. Positive hits should be validated in cell-based assays.

  • Concurrently, evaluate the compound against a panel of key carbonic anhydrase isozymes . This is another classic target for sulfonamides and represents a high-probability interaction.

By systematically executing these self-validating experimental plans, researchers can efficiently elucidate the primary mechanism of action for this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Castelli, L. A., Nguyen, N. P., & Macreadie, I. G. (2001). Sulfa drug screening in yeast: fifteen sulfa drugs compete with p-aminobenzoate in Saccharomyces cerevisiae. FEMS Microbiology Letters, 199(2), 181–184. [Link]

  • Akhtar, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 807953. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology, 13(8), 2125–2133. [Link]

  • Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry, 55(5), 2189–2202. [Link]

  • Berman, H. M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4069. [Link]

  • Angeli, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Babaoglu, K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1135–1143. [Link]

  • Ho, M., et al. (2009). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 7(2), 176–184. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6958–6976. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10394–10408. [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • ResearchGate. (n.d.). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • D'Ambrosio, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 5-Bromo-N-ethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Safety for a Novel Sulfonamide

5-Bromo-N-ethylpyridine-3-sulfonamide is a substituted pyridine derivative belonging to the sulfonamide class of compounds.[1] This family of molecules is of significant interest in medicinal and agricultural chemistry, often investigated for their potential as enzyme inhibitors and antibacterial agents.[1][2] The unique molecular architecture of this compound, featuring a brominated pyridine ring coupled with an ethylsulfonamide group, makes it a valuable building block in the synthesis of novel bioactive compounds.[1][3]

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from similar brominated pyridine and sulfonamide compounds, this compound should be handled as a substance with the following potential hazards.

Summary of Potential Hazards:
Hazard ClassGHS ClassificationPotential Effects
Acute Toxicity, Oral Category 4Harmful if swallowed.[4][5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4][6]
Serious Eye Damage/Eye Irritation Category 2Causes serious eye irritation.[4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[4][6]

GHS Pictogram:



Signal Word: Warning

Hazard Statements (H-codes):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][6]

Precautionary Statements (P-codes): A proactive approach to safety involves adhering to the following precautionary measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash hands, eyes, and face thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P271: Use only outdoors or in a well-ventilated area.[6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6][8]

Section 2: Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is crucial for its appropriate handling and storage. The following table summarizes key properties, with some data inferred from structurally related compounds.

PropertyValueSource
Molecular Formula C₇H₉BrN₂O₂S
Molecular Weight 265.13 g/mol
Appearance Solid
Solubility Data not available for the specific compound. Similar brominated pyridines are often insoluble in water.[6]
Flash Point Not applicable.
Stability Stable under normal conditions.[6]
Incompatible Materials Strong oxidizing agents.[6][8]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide.[6]

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to ensuring the safety of laboratory personnel and the integrity of the research.

Engineering Controls and Personal Protective Equipment (PPE) Workflow

The primary line of defense against chemical exposure is a combination of robust engineering controls and appropriate personal protective equipment. The causality is clear: engineering controls minimize the concentration of airborne contaminants, while PPE provides a final barrier between the researcher and the chemical.

G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) Chemical Fume Hood Chemical Fume Hood Ventilation Ventilation Chemical Fume Hood->Ventilation Eyewash Station Eyewash Station Safety Shower Safety Shower Safety Goggles Safety Goggles Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Respirator Respirator Researcher Researcher Researcher->Chemical Fume Hood Researcher->Safety Goggles Researcher->Lab Coat Researcher->Nitrile Gloves Researcher->Respirator If dust is generated Emergency Emergency Emergency->Eyewash Station Emergency->Safety Shower G Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Workflow for responding to an accidental chemical spill.

Section 5: Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [9]* Specific Hazards from Combustion: Thermal decomposition may produce hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide. [6]* Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhalation of toxic fumes. [8][9][10]

Section 6: Toxicological and Ecological Information

Toxicological Profile:

Detailed toxicological data for this compound is not available. However, based on data for analogous compounds, it is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [4][6][7]Chronic exposure effects have not been determined.

Ecological Impact:

The environmental fate and ecological effects of this compound have not been fully investigated. To prevent environmental contamination, avoid release into drains, soil, or water. [6]

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery while upholding the highest standards of laboratory safety. This guide provides a comprehensive framework based on the best available data from structurally related compounds. It is incumbent upon all researchers, scientists, and drug development professionals to treat this and all chemicals with the respect they command, adhering to these protocols to ensure a safe and productive research environment.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 5-Bromo-2-cyano-3-nitropyridine.
  • Jubilant Ingrevia Limited. (2024). Safety Data Sheet: 5-bromo-2-nitropyridine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromo-2,4-dichloropyrimidine.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. Food and Chemical Toxicology, 183, 114412.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 449241, protein kinase inhibitor H89.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1808, 5-Bromonicotinamide.
  • Echemi.com. (2019). 2-BroMo-5-ethylpyridine Safety Data Sheets.
  • Ossila. (n.d.). 5-Bromo-3-fluoropyridine-2-carboxylic acid.
  • Benchchem. (n.d.). 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide.
  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 53396733, 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Actylis Lab Solutions. (2010). Material Safety Data Sheet: Sulphanilamide.
  • Jubilant Ingrevia Limited. (2021). 3-Bromopyridine Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Safety Data Sheets.
  • Nawrocka, W., & Gładysz, I. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(3), 487-494.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1,Bromo-3,5-difluorobenzene.
  • Al-Trawneh, S. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Association of Arab Universities for Basic and Applied Sciences, 29(1), 1-17.
  • Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 68784318, 3-Bromo-5-chloro-4-methylpyridine.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-N-ethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-N-ethylpyridine-3-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characterization of this compound through detailed spectral interpretation. In the absence of publicly available, experimentally derived spectra for this specific molecule, this guide synthesizes foundational NMR principles and spectral data from analogous structures to present a robust, predicted analysis. This approach not only offers valuable insights into the molecule's electronic and structural properties but also serves as a practical reference for the spectral analysis of related heterocyclic sulfonamides.

Introduction: The Structural Elucidation of a Novel Pyridine Sulfonamide

This compound is a substituted pyridine derivative incorporating a sulfonamide moiety, a functional group prevalent in a wide array of therapeutic agents. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, and potential biological activity, and for ensuring quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide will provide a detailed theoretical framework for the interpretation of the ¹H and ¹³C NMR spectra of this target molecule.

The rationale behind the predicted chemical shifts and coupling constants is grounded in established principles of NMR spectroscopy. The electronegativity of substituents, anisotropic effects of the aromatic pyridine ring, and spin-spin coupling phenomena are all taken into account to construct a reliable spectral prediction.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyridine ring and the N-ethyl group. The chemical shifts are influenced by the electronic environment of each proton. The data presented below is for a simulated spectrum in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[3][4][5]

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
H-29.1 - 9.3Doublet (d)⁴J(H2-H6) ≈ 2.0
H-48.8 - 9.0Doublet of doublets (dd)³J(H4-H6) ≈ 2.5, ⁴J(H4-H2) ≈ 0.5
H-68.6 - 8.8Doublet of doublets (dd)³J(H6-H4) ≈ 2.5, ⁴J(H6-H2) ≈ 2.0
NH5.0 - 6.0Triplet (t)³J(NH-CH₂) ≈ 6.0
CH₂3.1 - 3.3Quartet of doublets (qd)³J(CH₂-CH₃) ≈ 7.2, ³J(CH₂-NH) ≈ 6.0
CH₃1.2 - 1.4Triplet (t)³J(CH₃-CH₂) ≈ 7.2

Note: The chemical shift of the NH proton can be broad and its position is highly dependent on solvent and concentration.[6]

Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current.[7][8] The electron-withdrawing nature of the bromine atom at C-5 and the sulfonamide group at C-3 will further deshield the adjacent protons. H-2, situated between the nitrogen atom and the sulfonamide group, is predicted to be the most deshielded. The observed multiplicities arise from spin-spin coupling between the non-equivalent aromatic protons. The coupling constants are characteristic of the relative positions of the protons on the pyridine ring.

  • N-Ethyl Group Protons (NH, CH₂, CH₃): The N-ethyl group gives rise to three distinct signals. The sulfonamide proton (NH) is expected to be a triplet due to coupling with the adjacent methylene (CH₂) protons.[6] Its chemical shift can vary significantly with solvent, concentration, and temperature due to hydrogen bonding. The methylene (CH₂) protons will appear as a quartet of doublets, resulting from coupling to both the methyl (CH₃) protons and the NH proton. The terminal methyl (CH₃) protons will be a triplet due to coupling with the methylene protons.[5][9]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2150 - 155
C-3140 - 145
C-4148 - 152
C-5118 - 122
C-6135 - 140
CH₂38 - 42
CH₃14 - 16
Interpretation of the ¹³C NMR Spectrum
  • Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the substituents.[10][11] The carbons directly attached to the nitrogen (C-2 and C-6) and the sulfonamide group (C-3) are expected to be significantly deshielded. The carbon bearing the bromine atom (C-5) will also have a characteristic chemical shift.

  • N-Ethyl Group Carbons (CH₂, CH₃): The carbons of the N-ethyl group will appear in the upfield region of the spectrum. The methylene carbon (CH₂), being directly attached to the nitrogen atom of the sulfonamide, will be more deshielded than the terminal methyl carbon (CH₃).[9][12]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: Approximately 16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR:

      • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral Width: Approximately 240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants.

Visualizing Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the key spin-spin coupling interactions that give rise to the observed multiplicities in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Key ¹H-¹H spin-spin coupling interactions.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental NMR principles and leveraging data from structurally related compounds, a comprehensive interpretation of the expected spectral features has been presented. The included experimental protocol and visual diagrams serve as practical tools for researchers engaged in the synthesis and characterization of this and similar molecules. The accurate assignment of NMR spectra is a critical step in the verification of molecular structure, ensuring the integrity and reproducibility of scientific research in the field of drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • University of California, Davis. (n.d.). Chemical Shifts. Chemistry LibreTexts. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • University of Oregon. (n.d.). 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Doc Brown's Chemistry. (2023, November 11). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm). [Link]

Sources

Mass spectrometry fragmentation pattern of 5-Bromo-N-ethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 5-Bromo-N-ethylpyridine-3-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of this compound, a compound of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with specific structural insights to forecast the compound's behavior under common ionization techniques like Electrospray Ionization (ESI). We will explore the key fragmentation pathways, including sulfonamide bond cleavages, characteristic neutral losses, and the unmistakable isotopic signature imparted by the bromine atom. This guide is intended for researchers and professionals in drug development, offering a predictive framework for structural elucidation, metabolite identification, and analytical method development.

Introduction: The Analytical Imperative

This compound belongs to the pyridine sulfonamide class of compounds, a scaffold that is significant in the design of pharmacologically active agents.[1] The precise characterization of such molecules is a cornerstone of modern drug development, ensuring identity, purity, and metabolic stability. Mass spectrometry (MS) stands as a principal tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.

Understanding the fragmentation pattern of a molecule a priori is not merely an academic exercise; it is a predictive tool that accelerates research. It allows scientists to design targeted MS/MS experiments, such as Selected Reaction Monitoring (SRM), for quantitative analysis and to rapidly identify related structures in complex biological matrices.[2] This guide explains the causal mechanisms behind the expected fragmentation of this compound, providing a robust analytical framework grounded in established chemical principles.

Molecular Characteristics and Ionization Behavior

To predict fragmentation, one must first understand the intact molecule and its likely behavior within the mass spectrometer's ion source.

2.1. Chemical Structure and Isotopic Signature

  • Molecular Formula: C₇H₉BrN₂O₂S

  • Monoisotopic Mass: 263.9568 Da[3]

  • Average Molecular Weight: 265.13 g/mol [4]

A critical feature of this molecule is the presence of a bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[5] Consequently, any ion containing the bromine atom will appear in the mass spectrum as a characteristic doublet of peaks, separated by two mass-to-charge units (m/z), with nearly equal intensity (M and M+2 peaks).[6] This isotopic pattern is a powerful diagnostic tool for confirming the presence of bromine in the precursor ion and its fragments.

2.2. Ionization

Given the presence of a basic nitrogen atom on the pyridine ring, this compound is readily protonated. Electrospray Ionization (ESI) in positive ion mode is the preferred method for generating a stable, even-electron precursor ion for MS/MS analysis.[2][7] The ionization process involves the formation of a protonated molecule, [M+H]⁺.[8] Atmospheric Pressure Chemical Ionization (APCI) is also a viable technique for molecules of this polarity and mass.[9] For this guide, we will focus on the fragmentation of the [M+H]⁺ precursor ion generated via ESI.

  • [M(⁷⁹Br)+H]⁺: m/z 264.9641

  • [M(⁸¹Br)+H]⁺: m/z 266.9620

Predicted Fragmentation Pathways (Positive ESI Mode)

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion of this compound is predicted to proceed through several competing pathways, dictated by the relative bond strengths and the stability of the resulting fragment ions.

3.1. Pathway A: Sulfonamide Moiety Cleavages

The sulfonamide linkage is typically the most labile part of the molecule and offers several fragmentation routes.

  • Cleavage of the Pyridine-Sulfur (C-S) Bond: This is a common fragmentation for aromatic sulfonamides.[10] The charge is retained by the brominated pyridine moiety, leading to the formation of a protonated 5-bromopyridine ion and the neutral loss of ethylsulfamoyl radical (H₅C₂NSO₂).

  • Cleavage of the Sulfur-Nitrogen (S-N) Bond: This cleavage is another hallmark of sulfonamide fragmentation.[10] This pathway can generate two key fragments: the 5-bromopyridine-3-sulfonyl cation and a protonated ethylamine. The former is a highly diagnostic fragment retaining the bromine isotopic signature.

3.2. Pathway B: Rearrangement and SO₂ Extrusion

Aromatic sulfonamides frequently undergo a characteristic rearrangement that results in the elimination of a neutral sulfur dioxide (SO₂) molecule, a loss of 64 Da.[11][12] This process is often promoted by electron-withdrawing substituents on the aromatic ring, such as the bromine atom in this structure.[11] This pathway is highly diagnostic for the sulfonamide class and results in a fragment ion formed by the direct linkage of the brominated pyridine ring to the ethylamino group.

3.3. Pathway C: N-Ethyl Group Fragmentation

Side-chain fragmentation provides additional structural confirmation. Alpha-cleavage adjacent to the sulfonamide nitrogen can lead to the loss of an ethyl radical (•C₂H₅, 29 Da). Alternatively, a hydrogen rearrangement can lead to the neutral loss of ethene (C₂H₄, 28 Da).[13] These fragments are typically of lower abundance but are crucial for confirming the nature of the N-alkyl substituent.

cluster_A Pathway A: Sulfonamide Cleavage cluster_B Pathway B: SO₂ Loss cluster_C Pathway C: Ethyl Group Loss M [M+H]⁺ m/z 265/267 A1 [C₅H₄BrN-SO₂H₂]⁺ m/z 221/223 M->A1 - C₂H₅NH₂ A2 [C₂H₅NH₂ + H]⁺ m/z 46 M->A2 - C₅H₃BrN-SO₂ B1 [M+H - SO₂]⁺ m/z 201/203 M->B1 - SO₂ (64 Da) C1 [M+H - C₂H₄]⁺ m/z 237/239 M->C1 - C₂H₄ (28 Da)

Caption: Predicted major fragmentation pathways of protonated this compound.

Summary of Predicted Diagnostic Fragments

The following table summarizes the key quantitative data for the fragments expected from the MS/MS analysis of this compound. The m/z values are provided for both bromine isotopes.

Proposed Fragment StructureNeutral Lossm/z (⁷⁹Br)m/z (⁸¹Br)PathwayDiagnostic Value
[C₇H₁₀BrN₂O₂S]⁺ (Precursor Ion)-264.96266.96-Confirms molecular weight and Br presence.
[C₇H₁₀BrN₂S]⁺SO₂200.99202.99BHigh; Characteristic of aryl sulfonamides.[11]
[C₅H₄BrN-SO₂H₂]⁺C₂H₅NH₂221.92223.92AHigh; Confirms pyridine sulfonamide core.
[C₇H₈BrN₂O₂S]⁺C₂H₄236.95238.95CModerate; Confirms N-ethyl group.
[C₂H₈N]⁺C₅H₃BrN-SO₂46.0646.06AModerate; Confirms N-ethyl group.

Experimental Protocol for Tandem MS Analysis

This protocol provides a self-validating methodology for confirming the predicted fragmentation patterns.

5.1. Sample and Reagent Preparation

  • Stock Solution: Accurately weigh and dissolve 1.0 mg of this compound in 10.0 mL of HPLC-grade methanol to yield a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1.0 µg/mL. The formic acid ensures efficient protonation of the analyte.

  • Mobile Phase: Prepare a mobile phase of 50:50 (v/v) acetonitrile and deionized water, both containing 0.1% formic acid. Filter through a 0.22 µm filter before use.

5.2. Instrumentation and Method

  • System: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Infusion: For initial fragmentation studies, directly infuse the working solution at a flow rate of 5-10 µL/min.

  • Ion Source: ESI, Positive Mode.

  • Capillary Voltage: +3.5 to +4.5 kV.

  • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

  • Nebulizer Pressure: 30-45 psi.

  • MS Method:

    • MS1 Scan: Acquire a full scan spectrum from m/z 50 to 400 to confirm the presence of the [M+H]⁺ isotopic doublet at m/z 265/267.

    • MS/MS Scan (Product Ion Scan): Select the [M(⁷⁹Br)+H]⁺ ion at m/z ~265.0 as the precursor for CID.

    • Collision Energy: Apply a stepped collision energy ramp (e.g., 10, 20, 40 eV) to observe both low-energy (stable) and high-energy (extensive) fragmentation. This ensures a comprehensive fragmentation map is generated.

    • Data Analysis: Analyze the resulting product ion spectrum to identify fragments corresponding to the predicted pathways. Verify the bromine-containing fragments by observing their corresponding M+2 isotopic peaks.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Prepare 100 µg/mL Stock Solution Work Dilute to 1 µg/mL Working Solution Stock->Work Inject Direct Infusion or LC Injection ESI Ionization (ESI+) Inject->ESI MS1 MS1 Full Scan (Confirm Precursor m/z 265/267) ESI->MS1 Isolate Precursor Isolation (m/z 265) MS1->Isolate CID Fragmentation (Collision-Induced Dissociation) Isolate->CID MS2 MS2 Product Ion Scan (Detect Fragments) CID->MS2 Analyze Analyze Spectrum & Match to Pathways MS2->Analyze

Caption: Standard experimental workflow for MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich in structural information. The analysis is anchored by the unambiguous M/M+2 isotopic signature of the bromine atom, which should be present in the precursor ion and several key fragments. The most diagnostic fragmentation pathways are the cleavage of the sulfonamide bonds (C-S and S-N) and the characteristic neutral loss of SO₂.[10][11] By leveraging the principles and experimental protocol outlined in this guide, researchers can confidently identify this molecule and its related analogues, accelerating analytical method development and drug discovery efforts.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Sun, W., Wu, J. L., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(4), 531-537. [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Torabi, M., Yari, M., Zolfigol, M. A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(8), 4685-4693. [Link]

  • Yamashita, K., Takahashi, M., & Honma, S. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A, 1032(1-2), 63-71. [Link]

  • Gika, H. G., MacDonell, C., & Theodoridis, G. A. (2014). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Analytical Chemistry, 10(1), 135-144. [Link]

  • Yar, M., et al. (2021). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 11(1), 1-13. [Link]

  • de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9131-9141. [Link]

  • Fossiliontech. (2021, May 5). How electrospray ionization works [Video]. YouTube. [Link]

  • Perkins, J. R., Parker, C. E., & Tomer, K. B. (1997). HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides. Journal of the American Society for Mass Spectrometry, 8(5), 461-469. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 5-Bromo-N-ethylpyridine-3-sulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the fragment, 5-Bromo-N-ethylpyridine-3-sulfonamide, in fragment-based drug discovery (FBDD) campaigns. This document outlines the rationale for its use, its key physicochemical properties, and detailed protocols for its integration into screening and hit-to-lead development workflows.

Introduction: The Strategic Value of the Pyridine Sulfonamide Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel chemical starting points for drug development.[1][2][3] By screening low molecular weight compounds (typically < 300 Da), FBDD explores chemical space more efficiently, often yielding hits with higher ligand efficiency.[4][5] The core principle of FBDD is to identify weakly binding fragments that can be subsequently optimized into potent leads through medicinal chemistry efforts such as fragment growing, linking, or merging.[6][7]

The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, present in a wide array of FDA-approved drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents.[8][9][10] Its utility stems from its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in metalloenzymes.[4] The pyridine ring, a common structural motif in drug molecules, offers a versatile scaffold with favorable pharmacokinetic properties and synthetic tractability. The combination of these two functionalities in This compound presents a fragment with significant potential for FBDD.

The bromine atom provides a valuable vector for synthetic elaboration, allowing for the exploration of the surrounding binding pocket through techniques like palladium-catalyzed cross-coupling reactions. The N-ethyl group offers a simple hydrophobic interaction point and can be modified to probe for additional binding interactions.

Physicochemical Properties of this compound

To effectively utilize a fragment in an FBDD campaign, a thorough understanding of its physicochemical properties is crucial. The following table summarizes the key computed properties of this compound and its related parent structures.

PropertyThis compound (Estimated)5-Bromonicotinamide[11]5-bromo-N-butan-2-yl-N-ethylpyridine-3-carboxamide[12]
Molecular Formula C7H9BrN2O2SC6H5BrN2OC12H17BrN2O
Molecular Weight ( g/mol ) ~265.13201.02285.18
XLogP3 ~1.50.42.7
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 422
Rotatable Bonds 214

These properties align well with the "Rule of Three" often applied in fragment library design (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), suggesting good potential for druglikeness and developability.

Synthesis of this compound

While a specific, published synthesis for this compound was not identified, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Reagent cluster_2 Product 5-Bromopyridine-3-sulfonyl_chloride 5-Bromopyridine-3-sulfonyl chloride Product This compound 5-Bromopyridine-3-sulfonyl_chloride->Product Reaction with Ethylamine in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) Ethylamine Ethylamine X-ray_Crystallography_Workflow Crystal_Preparation Prepare high-quality protein crystals Soaking Soak crystals in a solution containing this compound Crystal_Preparation->Soaking Cryo-protection Cryo-protect the soaked crystals Soaking->Cryo-protection Data_Collection Collect X-ray diffraction data at a synchrotron source Cryo-protection->Data_Collection Data_Processing Process diffraction data Data_Collection->Data_Processing Structure_Solution Solve the crystal structure by molecular replacement Data_Processing->Structure_Solution Refinement_and_Analysis Refine the structure and analyze the electron density map for fragment binding Structure_Solution->Refinement_and_Analysis NMR_Spectroscopy_Workflow Sample_Preparation Prepare samples of the target protein and this compound NMR_Experiment Acquire NMR spectra (e.g., 1D 1H, 2D 1H-15N HSQC) Sample_Preparation->NMR_Experiment Data_Analysis Analyze spectral changes (chemical shift perturbations, line broadening) NMR_Experiment->Data_Analysis Hit_Validation Validate hits through titration experiments to determine binding affinity (Kd) Data_Analysis->Hit_Validation SPR_Workflow Immobilization Immobilize the target protein on an SPR sensor chip Screening Inject this compound over the sensor surface Immobilization->Screening Data_Acquisition Monitor changes in the refractive index to detect binding Screening->Data_Acquisition Data_Analysis Analyze sensorgrams to identify binding events Data_Acquisition->Data_Analysis Hit_Validation Validate hits with dose-response experiments to determine binding affinity and kinetics Data_Analysis->Hit_Validation Hit_to_Lead_Optimization cluster_vectors Modification Vectors Hit Initial Hit: this compound Fragment_Growing Fragment Growing Hit->Fragment_Growing Fragment_Linking Fragment Linking Hit->Fragment_Linking Scaffold_Hopping Scaffold Hopping Hit->Scaffold_Hopping Lead_Compound Lead Compound Fragment_Growing->Lead_Compound Fragment_Linking->Lead_Compound Scaffold_Hopping->Lead_Compound Bromine Bromine Atom (Vector for Growth) Bromine->Fragment_Growing e.g., Suzuki, Sonogashira coupling N-ethyl N-ethyl Group (Hydrophobic Pocket) N-ethyl->Fragment_Growing Vary alkyl chain length/branching Pyridine_Ring Pyridine Ring (Scaffold Modification) Pyridine_Ring->Scaffold_Hopping Replace with other heterocycles

Sources

Application Notes & Protocols: A Framework for the In Vitro Evaluation of 5-Bromo-N-ethylpyridine-3-sulfonamide in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SULF-ONC-2026-01

Abstract and Strategic Rationale

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] In oncology, sulfonamide derivatives have demonstrated significant potential through diverse mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[1][2] This document outlines a comprehensive, multi-phased in vitro experimental strategy to rigorously characterize the anticancer potential of a novel compound, 5-Bromo-N-ethylpyridine-3-sulfonamide.

Our experimental design is predicated on a foundational hypothesis derived from the compound's structure. The aromatic sulfonamide group is a well-established pharmacophore for inhibiting zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[3][4] The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key regulator of pH in the hypoxic tumor microenvironment, promoting cancer cell survival and proliferation under acidic conditions.[5][6] Therefore, our primary hypothesis is that This compound acts as an inhibitor of CA IX, leading to cancer cell death.

This guide is structured as a logical progression, beginning with broad phenotypic screening to establish cytotoxic activity and culminating in specific mechanistic assays to validate the primary hypothesis. Each protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and trustworthy data for drug development professionals.

Global Experimental Workflow

The investigation is structured in a four-phase funnel approach. The successful completion of each phase, defined by achieving specific data-driven milestones, provides the justification for proceeding to the next, more resource-intensive phase. This strategy ensures an efficient allocation of resources while systematically building a comprehensive biological profile of the compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Target Engagement & Validation cluster_3 Phase 4: Mechanistic Elucidation P1 Assess Broad Cytotoxicity (IC50 Determination) P2_A Determine Mode of Cell Death (Apoptosis vs. Necrosis) P1->P2_A If IC50 < 10 µM in target cells P2_B Analyze Cell Cycle Progression P1->P2_B If IC50 < 10 µM in target cells P3 Confirm Direct Target Binding (Cellular Thermal Shift Assay - CETSA) P2_A->P3 If apoptosis is induced P2_B->P3 If cell cycle arrest is observed P4 Analyze Downstream Signaling (Western Blot for Pathway Modulation) P3->P4 If target engagement is confirmed

Figure 1: Phased Experimental Workflow. A decision-gated workflow for the systematic evaluation of this compound.

Phase 1: Primary Screening - Assessing Cytotoxicity

Causality: The foundational experiment is to determine if the compound exhibits any biological activity against cancer cells. A dose-dependent cytotoxic effect is the primary prerequisite for any potential anticancer agent. This phase establishes the compound's potency (IC50) and its selectivity towards cancer cells versus non-malignant cells.

Cell Line Panel Selection

The choice of cell lines is critical for generating meaningful data. A well-curated panel allows for early hypothesis testing.[7]

  • Primary Target Cell Line (CA IX High): MDA-MB-231 (Triple-Negative Breast Cancer). This line is known to express high levels of CA IX, particularly under hypoxic conditions, making it an ideal model to test our primary hypothesis.[6][8]

  • Secondary Target Cell Line (CA IX High): HeLa (Cervical Cancer). Another widely studied cell line with documented CA IX expression.[9]

  • Control Cell Line (CA IX Low/Negative): A cancer cell line with minimal to no CA IX expression should be used to assess if the compound's effect is target-dependent. The specific line should be chosen based on internal expression data or literature review.

  • Non-Malignant Control Line: WI-38 (Human Lung Fibroblasts). This allows for the determination of a selectivity index (SI), which is a crucial early indicator of a therapeutic window.[10]

Protocol: Cell Viability Assessment via CellTiter-Glo® Luminescent Assay

Rationale: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive and robust measure of cell viability.[11][12] Its luminescent readout has a broad dynamic range and is less susceptible to interference from colored compounds compared to colorimetric assays like MTT.[13][14]

Methodology:

  • Cell Seeding: Seed cells in opaque-walled 96-well microplates at a pre-determined density (e.g., 5,000 cells/well for MDA-MB-231) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM Doxorubicin).

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.[11]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve using non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Expected Data Output & Milestone

The primary output is the half-maximal inhibitory concentration (IC50) for each cell line.

Cell LineTargetIC50 (µM) [Hypothetical]Selectivity Index (SI)
MDA-MB-231CA IX High5.2 ± 0.79.6
HeLaCA IX High7.8 ± 1.16.4
CA IX Low LineControl35.1 ± 4.51.4
WI-38Non-Malignant50.0 ± 6.2-
Selectivity Index (SI) = IC50 (WI-38) / IC50 (Cancer Cell Line)

Milestone to Proceed: An IC50 value below 10 µM in at least one target cell line and a selectivity index >5. This indicates potent and somewhat selective activity, justifying further investigation.

Phase 2: Characterizing the Mode of Action

Causality: Once cytotoxicity is established, it is essential to understand how the compound kills the cells. Distinguishing between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a critical step. Furthermore, many anticancer drugs function by halting the cell division cycle.

Protocol: Apoptosis Assessment via Annexin V & 7-AAD Staining

Rationale: This flow cytometry-based assay provides a quantitative multiparameter analysis of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[15] 7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes, thus identifying late apoptotic and necrotic cells.[16]

Methodology:

  • Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with this compound at concentrations corresponding to 1X and 2X the IC50 value for 24 and 48 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining:

    • Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately.

  • Data Analysis: Quantify the cell populations:

    • Live: Annexin V-negative / 7-AAD-negative

    • Early Apoptotic: Annexin V-positive / 7-AAD-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / 7-AAD-positive

    • Necrotic: Annexin V-negative / 7-AAD-positive

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: Propidium Iodide (PI) is a stoichiometric DNA intercalating agent, meaning the fluorescence intensity is directly proportional to the DNA content.[17] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest.[18][19]

Methodology:

  • Treatment: Treat MDA-MB-231 cells as described in section 4.1.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix by adding cells dropwise into ice-cold 70% ethanol while vortexing. This permeabilizes the cells and preserves their morphology.[20] Incubate for at least 2 hours at -20°C.

  • Staining:

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[20]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze samples on a flow cytometer, collecting the linear fluorescence signal of the PI.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Expected Data Output & Milestone

The output will be quantitative data on the mode of cell death and cell cycle distribution.

Treatment% Early Apoptosis% Late Apoptosis% G0/G1% S% G2/M
Vehicle4.12.555.224.120.7
Compound (1X IC50)25.610.215.314.969.8
Compound (2X IC50)40.118.910.19.880.1

Milestone to Proceed: Clear evidence of apoptosis induction and/or arrest at a specific phase of the cell cycle (e.g., a significant increase in the G2/M population as shown in the hypothetical data).

Phase 3 & 4: Mechanistic Validation

Causality: These final phases are designed to directly test the primary hypothesis: does the compound engage CA IX and modulate its downstream signaling? Confirming direct physical interaction with the intended target is a cornerstone of modern drug discovery and is essential for validating a compound's mechanism of action.[21][22][23]

Hypothesized Signaling Pathway

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Transcription (HRE promoter) HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) (Membrane Protein) CAIX_exp->CAIX Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX->Reaction pHe Extracellular Acidosis (↓pHe) Reaction->pHe pHi Intracellular Alkalinization (↑pHi) Reaction->pHi Survival Cell Proliferation & Survival Advantage pHe->Survival pHi->Survival Inhibitor 5-Bromo-N- ethylpyridine- 3-sulfonamide Inhibitor->Block Block->CAIX

Figure 2: Hypothesized CA IX Inhibition Pathway. The compound is hypothesized to inhibit CA IX, disrupting pH regulation and compromising cancer cell survival.

Protocol: Western Blot for Signaling Pathway Analysis

Rationale: Western blotting is a fundamental technique to semi-quantitatively measure protein levels and post-translational modifications (like phosphorylation), providing a snapshot of signaling pathway activity.[24][25][26] This will be used to assess the expression of CA IX and key proteins in related pathways.

Methodology:

  • Cell Culture & Lysis: Grow MDA-MB-231 cells under both normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24 hours to induce CA IX expression. Treat cells with the compound (1X and 2X IC50) for an appropriate time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[27] Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-CA IX, anti-HIF-1α, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK) overnight at 4°C.[28] Use an anti-β-actin or anti-GAPDH antibody as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control.

Trustworthiness Check: The inclusion of both hypoxic and normoxic conditions is a self-validating control. A functional experiment should show low CA IX expression in normoxia and high expression in hypoxia in the vehicle-treated controls. The compound's effect can then be reliably interpreted against this baseline.

Future Directions: Direct Target Engagement

If the Western blot data supports the hypothesis (e.g., shows modulation of pathways consistent with pH disruption), the next critical step is to confirm direct binding.

  • Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[29][30] A positive result in a CETSA experiment would provide powerful evidence that this compound directly binds to CA IX in a cellular context.

Summary

This document provides a logical and rigorous framework for the initial in vitro characterization of this compound. By progressing from broad phenotypic assays to specific, hypothesis-driven mechanistic studies, this workflow enables a comprehensive evaluation of the compound's anticancer potential. Each phase is designed to build upon the last, ensuring that resources are directed toward a compound with a well-defined and validated mechanism of action, thereby increasing the confidence for its advancement in the drug development pipeline.

References

  • Shafi, S., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health (NIH). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Elabscience. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. [Link]

  • Ronca, R., & Supuran, C. T. (2024). Carbonic anhydrase IX: An atypical target for innovative therapies in cancer. PubMed. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • The Jackson Laboratory. (2024). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. [Link]

  • Nomura, D. K., et al. (2014). Determining target engagement in living systems. National Institutes of Health (NIH). [Link]

  • Shafi, S., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed. [Link]

  • Słabicki, M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [Link]

  • Ali, M., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]

  • Premier Research. (2023). 9 Tips for Designing and Operationalizing Early-Stage Precision Oncology Studies. [Link]

  • Al-Warhi, T., et al. (2022). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • BMG Labtech. Apoptosis – what assay should I use?. [Link]

  • Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

  • Ochał, Z., et al. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Vinci, M., et al. (2012). In Vitro Tumor Models: Advantages, Disadvantages, Variables, and Selecting the Right Platform. PubMed Central. [Link]

  • Suseł, A., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]

  • Kumar, A., et al. (2022). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central. [Link]

  • Mboge, M. Y., et al. (2019). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. [Link]

  • Diva-Portal.org. (2022). Validation of in vitro cytotoxicity assays for cancer chemotherapy combining Celltiter Glo 2.0 assay with FMCA. [Link]

  • Crown Bioscience. How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • Merck Millipore. Apoptosis Assays for Muse Cell Analyzer. [Link]

  • Shafi, S., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Pelago Bioscience. Target Engagement: A Key Factor in Drug Development Failures. [Link]

  • Al-Sanea, M. M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]

  • ResearchGate. In vitro target validation process. [Link]

  • Pan, P., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Biotech at Scale. Top Five Tips for Clinical Trial Design. [Link]

  • ResearchGate. The in vitro antiproliferative activity of sulfonamide derivatives 2–15.... [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • Akocak, S., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. [Link]

  • Angeli, A., et al. (2020). Carbonic anhydrase IX inhibitors in cancer therapy: an update. PubMed. [Link]

  • Montanari, S., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. [Link]

Sources

Standard operating procedure for handling potent brominated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Standard Operating Procedure for Handling Potent Brominated Compounds For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Foreword: A Paradigm for Proactive Safety

In the landscape of pharmaceutical research and drug development, brominated organic molecules are indispensable tools. Their unique physicochemical properties are leveraged to enhance potency, modulate metabolic stability, and improve selectivity in novel drug candidates, from anticancer agents to antivirals.[1][2] However, this utility is counterbalanced by significant occupational health risks. The term "potent compound" refers to a substance that can elicit a physiological or toxicological effect at a very low dose. When this potency is combined with the inherent hazards of bromine—a corrosive, toxic, and highly reactive element—the need for a rigorous and proactive safety culture becomes paramount.[3][4]

This guide is engineered not as a mere checklist, but as a self-validating system of protocols rooted in the principles of risk assessment and the hierarchy of controls. We will dissect the causality behind each procedural step, empowering the scientist not only to follow instructions but to make informed, safety-conscious decisions. The objective is to create a laboratory environment where the chemical hazard is understood, respected, and rigorously contained, ensuring the safety of personnel and the integrity of the research.

Chapter 1: Hazard Identification and Risk Assessment

The cornerstone of any safety protocol is a comprehensive understanding of the potential hazards. For potent brominated compounds, the risk is twofold: the pharmacological potency of the molecule itself and the chemical hazards associated with the bromine atom.

The Duality of Risk
  • Pharmacological Potency: Many brominated compounds are designed to be biologically active at low concentrations. Accidental exposure through inhalation, ingestion, or skin absorption can lead to unintended physiological effects.[5]

  • Chemical Hazards of Bromine: Bromine and its compounds can be highly corrosive and toxic.[6][7] Acute exposure can cause severe irritation to the respiratory system, skin, and eyes, while chronic exposure to certain brominated compounds has been linked to neurotoxicity, endocrine disruption, and reproductive harm.[8][9][10][11]

Quantifying Risk: Occupational Exposure Limits & Bands

To manage these risks, a system of categorization is essential. This begins with identifying the Occupational Exposure Limit (OEL) , which is the airborne concentration of a substance to which a worker can be exposed over a specified time without adverse health effects.[12] OELs are established by regulatory bodies like OSHA.[13]

When a specific OEL is not available for a new chemical entity (NCE), a system of Occupational Exposure Bands (OEBs) is used to categorize compounds based on their inherent toxicity and potency, guiding the necessary level of containment.[12]

Table 1: Occupational Exposure Bands (OEB) for Potent Compounds

OEB Category OEL Range Hazard Potential Required Containment Strategy
OEB 1 >500 µg/m³ Low General ventilation
OEB 2 100 - 500 µg/m³ Low to Moderate Local Exhaust Ventilation (LEV)
OEB 3 10 - 100 µg/m³ Moderate Barrier systems, dedicated dispensary[14]
OEB 4 1 - 10 µg/m³ High Closed handling, isolators, negative pressure rooms[12]

| OEB 5 | <1 µg/m³ | Very High | Robotic handling, full isolation[5][12] |

Chapter 2: The Hierarchy of Controls: A Multi-Layered Defense

Effective containment is not achieved by a single tool, but by a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to minimize risk.

Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous material) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls framework.
Engineering Controls: Primary & Secondary Containment

Engineering controls are the most critical layer of protection as they are designed to isolate the hazard at its source.[15]

  • Primary Containment: This is the first line of defense. For potent brominated compounds (OEB 4/5), this means using isolators (glove boxes) or closed systems for all manipulations.[5][15] For less potent compounds (OEB 3), a certified Chemical Fume Hood with verified and consistent face velocity is the minimum requirement.[16]

  • Secondary Containment: The laboratory room itself serves as secondary containment. It should be designed with controlled access and maintained under negative air pressure relative to adjacent areas to prevent contaminants from escaping.[17] Air should be single-pass and HEPA-filtered before being exhausted.[17]

Administrative Controls: Standardizing Safe Practices

These controls involve procedures and training to reduce exposure.

  • Designated Areas: All work with potent brominated compounds must be restricted to a designated and clearly marked area.[15]

  • Training: Personnel must be thoroughly trained on the specific hazards of the compounds, the proper use of engineering controls, emergency procedures, and waste disposal protocols.[15][18]

  • Safe Work Practices: Never work alone when handling these compounds.[4] Minimize the quantities used and stored.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the primary means of protection. It is the last line of defense.

Table 2: PPE Selection Guide for Handling Brominated Compounds

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Incidental Contact (Solids) Chemical-resistant lab coat Double-layered nitrile gloves[19] ANSI Z87.1 safety glasses with side shields Not required if handled in primary containment
Direct Handling (Liquids/Solutions) Chemical-resistant apron over lab coat Heavy-duty neoprene or butyl rubber gloves over nitrile gloves[19][20] Chemical splash goggles and a full-face shield[19] Required if there is any risk of exposure outside of a fume hood or isolator. Use a NIOSH-approved respirator with appropriate cartridges.[21]

| Emergency Spill Response | Gas-tight chemical protective suit[6] | Heavy-duty chemical resistant gloves | Full-face respirator or SCBA | NIOSH-approved full-face respirator with appropriate cartridges or Self-Contained Breathing Apparatus (SCBA)[21] |

Chapter 3: Standard Operating Protocols

The following protocols provide a systematic approach to common laboratory procedures involving potent brominated compounds.

start New Brominated Compound Received sds Review Safety Data Sheet (SDS) and other literature start->sds oeb Determine OEB Category (See Table 1) sds->oeb controls Identify Required Engineering Controls (Isolator, Fume Hood) oeb->controls ppe Select Appropriate PPE (See Table 2) controls->ppe protocol Develop Specific Written Protocol for the intended procedure ppe->protocol training Train all personnel on hazards and protocol protocol->training proceed Proceed with Experiment in Designated Area training->proceed

Caption: Workflow for initiating work with a new compound.
Protocol 3.1: Weighing and Handling Solid Potent Brominated Compounds (OEB 4/5)

Causality: Solid compounds can easily become airborne, creating a significant inhalation hazard. This protocol uses an isolator to provide maximum containment.

  • Preparation:

    • Ensure the isolator is functioning correctly and the pressure differential is negative.

    • Decontaminate the antechamber and inner surfaces of the isolator.

    • Pre-weigh all necessary equipment (vials, spatulas, weigh paper) and place them inside the isolator via the antechamber.

  • Transfer:

    • The compound container must be sealed. Place it in the antechamber.

    • Purge the antechamber as per the isolator's specifications before opening the inner door.

  • Manipulation:

    • Perform all operations (opening containers, weighing, transferring powder) deep within the isolator, away from the glove ports.

    • Use a "wetting" technique if possible: add a small amount of an appropriate anti-solvent to the powder to prevent it from becoming airborne.

  • Closure and Removal:

    • Securely seal the primary compound container and the vial containing the weighed portion.

    • Wipe down the exterior of all containers with a suitable decontaminating solution before moving them to the antechamber.

    • Remove items via the antechamber following the purge cycle.

  • Decontamination:

    • Thoroughly clean all surfaces and equipment inside the isolator using a validated "Wet-In-Place" or "Clean-In-Place" (CIP) procedure to neutralize any residual compound.[14]

Protocol 3.2: Handling Liquid Brominated Reagents (e.g., Bromine, POBr₃)

Causality: Liquid bromine and related reagents are volatile, corrosive, and toxic. This protocol is designed to prevent the release of vapors and protect against splashes.

  • Preparation:

    • This protocol must be performed in a certified chemical fume hood.

    • Ensure a neutralizing agent (e.g., 10% sodium thiosulfate solution) and spill kit are immediately accessible.[22]

    • Set up all glassware and equipment within the hood before retrieving the reagent.

  • Handling:

    • Wear appropriate PPE, including heavy-duty gloves and a face shield.[19]

    • Use a cannula or syringe for transfers to minimize vapor release. Avoid pouring open containers.

    • Keep the reagent container sealed and in secondary containment (e.g., a plastic tub) at all times when not actively in use.

  • Post-Procedure:

    • Tightly seal the reagent container.

    • Decontaminate any surfaces or equipment that may have come into contact with the reagent using a sodium thiosulfate solution.[22]

Chapter 4: Waste Management and Disposal

Improper disposal of brominated waste can pose a severe risk to personnel and the environment. Some brominated compounds, like certain flame retardants, are classified as persistent organic pollutants (POPs) and are subject to strict disposal regulations.[23]

Protocol 4.1: Neutralization and Disposal of Brominated Waste

Causality: This protocol converts reactive bromine species into less hazardous bromide salts before final disposal.

  • Segregation:

    • Maintain separate, clearly labeled hazardous waste containers for solid and liquid brominated waste.

    • Never mix brominated waste with other waste streams, especially incompatible materials like strong bases or reactive metals.

  • Aqueous Waste Neutralization:

    • In a chemical fume hood, slowly add the aqueous brominated waste to a stirring solution of 10% sodium thiosulfate.

    • Continue adding thiosulfate solution until the characteristic red/brown color of bromine disappears.

    • Test the solution with potassium iodide-starch paper to confirm the absence of oxidizing agents.

    • Dispose of the neutralized solution in a properly labeled aqueous waste container.

  • Solid and Organic Waste:

    • Solid waste (gloves, weigh paper) must be double-bagged, sealed, and placed in a designated solid hazardous waste container.[6]

    • Organic waste containing brominated compounds should be collected in a separate, labeled container for high-temperature incineration by a certified hazardous waste disposal company.[24]

Chapter 5: Emergency Procedures

A swift and correct response to an emergency can significantly mitigate harm.

start Spill Occurs location Is spill inside a fume hood? start->location size Is spill <100mL and containable? location->size Yes evacuate EVACUATE AREA Alert others Call Emergency Services location->evacuate No size->evacuate No contain Trained Personnel with full PPE contain spill with absorbent material size->contain Yes neutralize Neutralize with 10% Sodium Thiosulfate contain->neutralize cleanup Collect residue into hazardous waste container neutralize->cleanup decon Decontaminate area and report incident cleanup->decon end Procedure Complete decon->end

Caption: Emergency response workflow for a chemical spill.
Protocol 5.1: Response to Personnel Exposure

Causality: Immediate decontamination is critical to minimize absorption and tissue damage.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[16] Remove all contaminated clothing while showering. Seek immediate medical attention.[16]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[16] If breathing is difficult, provide oxygen. Seek immediate medical attention.

Protocol 5.2: Management of Spills
  • Small Spill (Inside a Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, neutralize the spill by covering it with a 5-10% solution of sodium thiosulfate.[22]

    • Absorb the neutralized mixture with an inert material (e.g., vermiculite or chemical absorbent pads).

    • Collect the waste in a sealed, labeled container for hazardous waste disposal.[16]

    • Wipe the area again with neutralizing solution, followed by soap and water.

  • Large Spill (Outside a Fume Hood or >100mL):

    • IMMEDIATELY EVACUATE the laboratory.[16]

    • Alert others to evacuate and activate the nearest fire alarm to initiate a building-wide evacuation.

    • If possible and safe to do so, close the laboratory doors to contain the vapors.

    • Call emergency services from a safe location and inform them of the specific chemical spilled.

    • Do not re-enter the area. Await the arrival of the trained hazardous materials response team.[25]

References

  • Vertex AI Search. (2024). Bromination safety.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • GOV.UK. (n.d.). Bromine: incident management.
  • Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Contract Pharma. (2007). Assessing Potent Compound Safety Capabilities at CMOs.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • Youzhu Chem. (2025). Understanding the Different Types of Bromides and Their Applications.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • ResearchGate. (2025). On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review).
  • tks. (n.d.). Potent compound safety in the laboratory.
  • icl-group-sustainability.com. (n.d.). BROMINE SAFETY HANDBOOK.
  • Science of The Total Environment. (n.d.). Health consequences of exposure to brominated flame retardants: a systematic review.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Washington State University. (n.d.). Bromine Standard Operating Procedure.
  • Biomonitoring California. (n.d.). Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants.
  • Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants.
  • Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies.
  • BioProcess International. (2010). Containment of High-Potency Products in a GMP Environment.
  • Global Healing. (2014). 10 Health Dangers of Bromine.
  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.
  • University of Illinois Division of Research Safety. (n.d.). Chemical Spill.
  • ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?.
  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.
  • RTI International. (2022). Brominated Flame Retardants – A Question of Safety.
  • BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • BromAid. (n.d.). GUIDANCE AT THE SCENE OF AN INCIDENT.
  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals.
  • Psychiatrist.com. (2023). FDA Moves to Ban BVO Amid Neurological And Other Health Concerns.
  • Aerosol and Air Quality Research. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
  • The NMSU safety. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Wolters Kluwer. (n.d.). Complying With OSHA's Hazardous Material Requirements.

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of 5-Bromo-N-ethylpyridine-3-sulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Troubleshooting and Overcoming Low Aqueous Solubility for Researchers and Drug Development Professionals.

Welcome to the dedicated technical support guide for 5-Bromo-N-ethylpyridine-3-sulfonamide. As Senior Application Scientists, we understand that realizing the full potential of a novel compound is often predicated on overcoming fundamental experimental hurdles. One of the most common challenges encountered with heterocyclic compounds is achieving adequate solubility in aqueous buffers, a critical prerequisite for a vast range of biological assays and preclinical studies.

This guide is designed to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will deconstruct the physicochemical properties of this compound and provide a systematic, logic-driven approach to resolving solubility issues.

Part 1: Understanding the Molecule - The Key to Solubility

The solubility behavior of a molecule is dictated by its structure. This compound is an amphoteric compound, meaning it possesses both acidic and basic functional groups. This dual nature is the single most important factor governing its pH-dependent solubility.

  • The Basic Group: The nitrogen atom on the pyridine ring acts as a Lewis base. In acidic conditions (low pH), it can accept a proton (H⁺) to form a positively charged pyridinium ion. This charged species is significantly more polar and, therefore, more soluble in water.

  • The Acidic Group: The sulfonamide group (-SO₂NH-) has a proton on the nitrogen that is weakly acidic. In alkaline conditions (high pH), this proton can be removed to form a negatively charged anion. This anionic form is also more water-soluble than the neutral molecule.[1]

This behavior means the compound will exhibit its lowest solubility at its isoelectric point (pI), the pH at which the net charge on the molecule is zero. Conversely, its solubility will increase as the pH of the buffer is moved further away, in either the acidic or alkaline direction, from the pI.

Physicochemical Properties Summary

The following table summarizes the key computed and estimated properties that influence the solubility of this compound.

PropertyValue / EstimateImplication for Aqueous SolubilitySource
Molecular Formula C₇H₉BrN₂O₂S-[2]
Molecular Weight 265.13 g/mol Moderate molecular weight, typical for small molecule drugs.[2]
Predicted XLogP 0.9Indicates moderate lipophilicity. The compound is not excessively "greasy," suggesting that solubility in aqueous media is achievable with optimization.[2]
pKa (Pyridine N) ~3.5 - 4.5 (Estimated)Below this pH range, the pyridine ring is protonated (positively charged), leading to a significant increase in solubility.General chemical knowledge
pKa (Sulfonamide NH) ~8.0 - 9.0 (Estimated)Above this pH range, the sulfonamide nitrogen is deprotonated (negatively charged), leading to a significant increase in solubility.[3][4][3][4]
Visualizing pH-Dependent Ionization

The following diagram illustrates the different ionization states of the molecule across a range of pH values. The neutral form, which predominates around physiological pH, is the least soluble.

G cluster_low_ph Low pH (e.g., < 3.5) cluster_neutral_ph Mid-range pH (pI) cluster_high_ph High pH (e.g., > 9.0) low_ph_node Cationic Form (Protonated Pyridine) High Solubility neutral_node Neutral Form (Zwitterionic/Uncharged) LOWEST SOLUBILITY low_ph_node->neutral_node Increase pH high_ph_node Anionic Form (Deprotonated Sulfonamide) High Solubility neutral_node->high_ph_node Increase pH

Caption: pH-dependent ionization states of this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered by researchers.

Q1: I tried dissolving the compound directly in PBS (pH 7.4) and it won't go into solution. Why?

A: This is the most common issue and is expected based on the molecule's amphoteric nature. A pH of 7.4 is likely close to the compound's isoelectric point, where it exists in its least soluble neutral form. Direct dissolution in neutral buffers is often unsuccessful for compounds of this class. The recommended approach is to first create a concentrated stock solution in an organic solvent.

Q2: What is the best organic solvent to prepare a concentrated stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its excellent solvating power for a wide range of organic molecules. For applications where DMSO is incompatible (e.g., certain cell-based assays), ethanol (EtOH) or N,N-Dimethylformamide (DMF) are common alternatives. Always use anhydrous, high-purity solvents to prevent introducing water, which can lower the initial stock solubility.

Q3: My compound dissolves in the organic stock but precipitates immediately when I dilute it into my aqueous buffer. What should I do?

A: This indicates that the final concentration in the aqueous buffer exceeds the compound's solubility under those specific conditions (pH, buffer salts, temperature). This is a classic solubility problem that can be solved using the strategies in the troubleshooting guide below, namely pH adjustment or the use of co-solvents. A key tip is to add the stock solution to the buffer while vortexing vigorously to ensure rapid mixing and avoid localized high concentrations that promote precipitation.

Q4: Can I heat the solution to help dissolve the compound?

A: Gentle warming (e.g., to 37°C) can temporarily increase the solubility of many compounds and is a valid strategy, particularly for preparing stock solutions. However, be cautious. This only addresses thermodynamic solubility and does not guarantee the compound will remain in solution upon cooling to room temperature or 4°C for storage. Furthermore, prolonged heating can risk thermal degradation of the compound. This method should be used judiciously and the stability of the compound should be verified.

Part 3: Systematic Troubleshooting Guide

This guide provides a logical workflow for systematically overcoming solubility challenges. Follow these steps to develop a robust and reproducible protocol for your specific application.

Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting low aqueous solubility.

Step 1: Protocol for Preparing a Concentrated Stock Solution

The foundational step is to create a high-concentration stock solution in a suitable organic solvent. This allows for small volumes to be added to your aqueous system, minimizing the impact of the organic solvent on the final assay.

  • Weighing: Accurately weigh out a small amount (e.g., 1-5 mg) of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). The target concentration should be at least 100x to 1000x higher than your final desired assay concentration.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be applied. Ensure the solution is completely clear with no visible particulates before proceeding.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric moisture.

Step 2: The pH Adjustment Strategy

This is the most direct method to enhance solubility based on the compound's amphoteric chemistry. The goal is to prepare your final buffer at a pH that ensures the molecule is predominantly in its charged, more soluble form.

  • Determine pH Range: Based on the estimated pKa values, test buffers with pH values below 4.5 and above 8.5.

  • Prepare Test Buffers: Create a series of buffers at different pH values (e.g., pH 4.0, 5.0, 8.5, 9.5). Common biological buffers can be used and pH-adjusted with HCl or NaOH.

  • Perform Solubility Test:

    • Add your aqueous buffer to a series of microcentrifuge tubes.

    • Spike in a small volume of your organic stock solution to achieve the desired final concentration.

    • Vortex immediately and thoroughly.

    • Incubate at the experimental temperature (e.g., room temperature or 37°C) for 15-30 minutes.

    • Visually inspect for any signs of precipitation or cloudiness against a dark background. A clear solution indicates successful solubilization.

  • Causality Check: The reason this works is that you are forcing the chemical equilibrium of the compound towards one of its ionized (and thus more water-soluble) forms.[1][3] The trade-off is that you must ensure your biological system (e.g., enzyme, cells) is stable and active at the selected pH.

Step 3: The Co-Solvent Strategy

If pH adjustment is not feasible, introducing a water-miscible organic solvent (a co-solvent) into the final aqueous buffer can increase the solubility of a poorly soluble compound.[5][6]

Mechanism: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[7] This makes the environment more "hospitable" to the moderately lipophilic drug molecule, reducing the energy penalty of solvation and thereby increasing solubility.

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream assay. See the table below for common options.

  • Determine Maximum Tolerated Concentration: Before testing compound solubility, determine the highest percentage of the co-solvent your assay can tolerate without adverse effects (e.g., loss of enzyme activity, cell toxicity). Typically, final concentrations of 0.1% to 1% DMSO are well-tolerated in cell culture.

  • Perform Solubility Test:

    • Prepare your aqueous buffer containing the pre-determined percentage of the co-solvent (e.g., PBS + 1% DMSO).

    • Spike in your organic stock solution to the desired final concentration.

    • Vortex and incubate as described in the pH adjustment protocol.

    • Observe for precipitation.

Common Co-solvents for Biological Assays
Co-SolventTypical Final Conc.AdvantagesConsiderations
DMSO 0.1% - 1%Excellent solubilizing power.Can be toxic to some cell lines at >0.5%. May interfere with some enzymatic assays.
Ethanol (EtOH) 0.1% - 5%Less toxic than DMSO for many cell types. Volatile.Can be less effective at solubilizing highly lipophilic compounds compared to DMSO.[5]
PEG 400 1% - 10%Low toxicity, commonly used in formulations.Can increase the viscosity of the solution.
Glycerol 1% - 20%Very low toxicity, can act as a protein stabilizer.Significantly increases viscosity.
References
  • American Chemical Society. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H9BrN2O2S). PubChemLite. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-butan-2-yl-N-ethylpyridine-3-carboxamide | C12H17BrN2O. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinamide | C6H5BrN2O. PubChem. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Retrieved from [Link]

  • Taylor & Francis Online. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis Online. Retrieved from [Link]

  • The BMJ. (n.d.). SOLUBILITY OF SULPHONAMIDES. The BMJ. Retrieved from [Link]

  • MDPI. (n.d.). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. MDPI. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH. Retrieved from [Link]

  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Retrieved from [Link]

  • PubMed. (n.d.). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. NCBI. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide | C14H10BrN3O2S. PubChem. Retrieved from [Link]

  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. SciELO. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Sulphapyridine. AERU. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IROCEC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O. PubChem. Retrieved from [Link]

Sources

Optimizing LC-MS parameters for detection of 5-Bromo-N-ethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the LC-MS analysis of 5-Bromo-N-ethylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide both quick-start recommendations and in-depth troubleshooting strategies. The methodologies described herein are grounded in established chromatographic and mass spectrometric principles to ensure robust and reproducible results.

Analyte Overview & Physicochemical Properties

A fundamental understanding of the analyte is the cornerstone of any successful method development. This compound is a heterocyclic compound containing a basic pyridine nitrogen and a weakly acidic sulfonamide proton. These features directly govern its behavior in both the liquid chromatography and mass spectrometry domains.

PropertyValue (Calculated/Estimated)Implication for LC-MS Method Development
Molecular Formula C₇H₉BrN₂O₂SDefines the monoisotopic mass for MS detection.
Molecular Weight 265.13 g/mol ---
Monoisotopic Mass 263.9619 DaUse this value for accurate mass measurements and precursor ion selection.
Structure The pyridine ring contains a basic nitrogen atom. The sulfonamide group has a dissociable proton.
Estimated pKa₁ ~3.5 - 4.5 (Pyridine N)To ensure consistent protonation and good peak shape, the mobile phase pH should be at least 1.5-2 units below this value (e.g., pH < 2.5).
Estimated pKa₂ ~8.5 - 9.5 (Sulfonamide N-H)This site can be deprotonated for negative ion mode analysis, but the pyridine nitrogen is more readily ionized in positive mode.
Estimated XLogP ~1.5 - 2.0Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when setting up an LC-MS method for this analyte.

Q: Which ionization mode should I use, positive or negative?

A: Positive Electrospray Ionization (ESI+) is strongly recommended. The pyridine nitrogen is a basic site that will readily accept a proton in an acidic mobile phase to form a stable [M+H]⁺ ion.[1][2] While negative mode is possible by deprotonating the sulfonamide nitrogen, ESI+ typically provides superior sensitivity and stability for compounds with basic amine functionalities.[1]

Q: What is a good starting column and mobile phase combination?

A: A modern, high-purity silica C18 column (e.g., 2.1 or 3.0 mm i.d., <3 µm particle size) is an excellent starting point. For the mobile phase, use:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

The acidic modifier (formic acid) is critical. It serves two primary purposes: 1) it donates protons to facilitate efficient ESI+ ionization, and 2) it protonates the basic pyridine nitrogen, which significantly improves chromatographic peak shape by preventing unwanted interactions with residual silanols on the column surface.[3][4][5]

Q: I am not seeing any signal. What are the first things I should check?

A:

  • Confirm MS Settings: Ensure you are targeting the correct precursor ion mass in your scan or SIM/MRM method. For this compound, the [M+H]⁺ ion has an m/z of 264.97 (for the ⁷⁹Br isotope) and 266.97 (for the ⁸¹Br isotope). The characteristic isotopic pattern of bromine (approx. 1:1 ratio for ⁷⁹Br/⁸¹Br) is a key confirmation point.

  • Analyte Stability: Prepare a fresh standard. Sulfonamides can sometimes be susceptible to degradation.

  • Source Conditions: Check that your ESI source parameters (e.g., capillary voltage, gas flow, temperature) are reasonable for a small molecule of this type. Start with the instrument manufacturer's recommended default settings.

  • Direct Infusion: Bypass the LC column and infuse a fresh, reasonably concentrated standard (e.g., 1 µg/mL) directly into the mass spectrometer. This confirms the analyte can be ionized and detected by the MS before troubleshooting the chromatography.[6]

In-Depth Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape

Poor peak shape (tailing, fronting, or splitting) compromises both integration accuracy and sensitivity. Use this guide to diagnose and resolve the issue.

G Start Poor Peak Shape Observed Q_Shape What is the shape? Tailing, Fronting, or Split? Start->Q_Shape Tailing Peak Tailing Q_Shape->Tailing Tailing Fronting Peak Fronting Q_Shape->Fronting Fronting Split Split / Double Peak Q_Shape->Split Split Cause_Tailing1 Cause: Secondary Silanol Interactions (Analyte's basic nitrogen interacts with acidic column packing sites) Tailing->Cause_Tailing1 Cause_Fronting1 Cause: Column Overload Too much sample mass injected. Fronting->Cause_Fronting1 Cause_Split1 Cause: Injection Solvent Mismatch Sample is dissolved in a stronger solvent (e.g., pure ACN) than the mobile phase. Split->Cause_Split1 Cause_Split2 Cause: Column Contamination / Void Particulate buildup at the column inlet. Split->Cause_Split2 Solve_Tailing1 Solution 1: Decrease Mobile Phase pH Ensure 0.1% Formic or 0.1% TFA is used. This protonates the pyridine nitrogen. Cause_Tailing1->Solve_Tailing1 Solve_Tailing2 Solution 2: Use a High-Purity Column Modern end-capped C18 columns have fewer active silanol sites. Cause_Tailing1->Solve_Tailing2 Solve_Fronting1 Solution: Reduce Injection Volume / Concentration Serially dilute the sample by 10x and 100x and re-inject. Cause_Fronting1->Solve_Fronting1 Solve_Split1 Solution 1: Match Injection Solvent Dissolve sample in the initial mobile phase (e.g., 95:5 Water:ACN). Cause_Split1->Solve_Split1 Solve_Split2 Solution 2: Use Guard Column & Filter Samples Replace guard column. If no guard, reverse-flush analytical column (if permitted by mfg). Cause_Split2->Solve_Split2

Caption: Decision tree for troubleshooting poor peak shape.

  • Peak Tailing: This is the most common issue for basic compounds like pyridines. It occurs when the protonated analyte interacts ionically with negatively charged, deprotonated silanol groups on the silica surface of the column packing material.[3][7] Lowering the mobile phase pH fully protonates the analyte and suppresses the deprotonation of the silanols, minimizing this secondary interaction.[5]

  • Peak Fronting: This is a classic sign of mass overload. The stationary phase becomes saturated at the peak's center, causing molecules to travel faster down the column, resulting in a leading edge. Reducing the amount of sample injected is the correct solution.

  • Peak Splitting: Often caused by an injection solvent that is much stronger than the mobile phase.[8] If the sample is dissolved in 100% acetonitrile but the starting gradient condition is 5% acetonitrile, the sample band will not focus correctly at the head of the column. Always try to dissolve your sample in the initial mobile phase conditions.[8] A partially blocked frit or a void in the column packing can also lead to split peaks.

Issue 2: Low Sensitivity & Poor Reproducibility

Low or inconsistent signal intensity can be attributed to matrix effects or suboptimal MS parameters.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts) can suppress or enhance the ionization of the target analyte in the ESI source.[9][10]

    • Diagnosis: Prepare a sample by spiking the analyte into a blank matrix extract and a second sample by spiking it into a clean solvent at the same concentration. A significant difference (>15-20%) in the peak area indicates the presence of matrix effects.

    • Solution:

      • Improve Chromatographic Separation: Modify the gradient to move the analyte away from interfering matrix components.

      • Enhance Sample Cleanup: Use a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interferences before injection.[11]

      • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for consistent signal suppression or enhancement.[10]

  • Suboptimal MS Parameters: Default instrument settings are rarely optimal for a specific compound. A systematic optimization of cone/orifice voltage and collision energy is essential for maximizing sensitivity.[6][12]

Issue 3: In-Source Fragmentation

Q: I see my precursor ion, but also a significant fragment ion in my full scan (MS1) spectrum. Why?

A: This is likely "in-source" fragmentation, where the analyte breaks apart in the ion source before it reaches the mass analyzer. This is typically caused by an excessively high cone voltage (also called orifice or focusing voltage). This voltage is necessary to desolvate ions and focus them into the mass analyzer, but too much energy can cause fragmentation.[6] The solution is to perform a cone voltage optimization experiment, systematically ramping the voltage to find the value that maximizes the precursor ion intensity while minimizing premature fragmentation.

Protocol: Systematic LC-MS/MS Method Development

This protocol outlines a logical workflow for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method from scratch.

G cluster_MS MS Optimization (Direct Infusion) cluster_LC LC Optimization (On-Column) A Step 1: Find Precursor Ion Infuse standard (1 µg/mL) in 50:50 ACN:H₂O with 0.1% FA. Perform full scan in ESI+. Confirm [M+H]⁺ at m/z 264.97 / 266.97. B Step 2: Optimize Cone Voltage Create a SIM method for the precursor m/z. Ramp Cone/Orifice Voltage (e.g., 10-80 V). Select voltage that gives max intensity. A->B C Step 3: Find Fragment Ions Create a Product Ion Scan method. Set precursor m/z and ramp Collision Energy (e.g., 5-50 eV). Identify stable, intense fragments. B->C D Step 4: Optimize Collision Energy Create MRM method for each potential fragment. For each MRM, ramp Collision Energy. Select CE value that maximizes each product ion. C->D E Step 5: Initial LC Run Use optimized MRMs. Start with a fast generic gradient (e.g., 5-95% B in 5 min) on a C18 column. D->E F Step 6: Gradient Optimization Adjust gradient slope around the elution time of the analyte to ensure separation from interferences and achieve good peak shape. E->F G Step 7: System Suitability Inject standard 5-6 times to confirm retention time and area reproducibility (%RSD < 5%). F->G

Caption: A systematic workflow for LC-MS/MS method development.

Step-by-Step Experimental Protocol
  • Analyte Tuning and Optimization (Direct Infusion)

    • Prepare a 1 µg/mL stock solution of this compound in 50:50 acetonitrile/water with 0.1% formic acid.

    • Infuse the solution into the mass spectrometer at 5-10 µL/min.

    • Precursor Identification: Acquire full scan spectra in ESI+ mode. Confirm the presence of the [M+H]⁺ ions at m/z 264.97 and 266.97.

    • Cone Voltage Optimization: Using the instrument software, set up an experiment to automatically ramp the cone voltage while monitoring the intensity of m/z 264.97. Select the voltage that provides the highest, most stable signal.[12]

    • Fragment Identification (Product Ion Scan): Set the instrument to fragment the precursor ion (m/z 264.97) and scan for the resulting product ions. Ramp the collision energy to see which fragments are produced and at what energy. Look for 2-3 intense and specific fragments.

    • Collision Energy Optimization: For each chosen fragment, create an MRM transition (e.g., 264.97 -> fragment_m/z). Ramp the collision energy for each transition to find the value that maximizes the product ion signal.[13]

  • Initial Chromatographic Conditions

    • Based on the infusion experiments, create a final MRM method with at least two transitions for specificity (one for quantification, one for confirmation).

ParameterRecommended Starting Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2-5 µL
Gradient 5% B for 0.5 min, ramp to 95% B over 4 min, hold 1 min, return to 5% B and re-equilibrate for 2 min.
MS Detection ESI+ with optimized MRM transitions.
  • Refinement and Validation

    • Inject a standard and note the retention time. Adjust the gradient to have a shallower slope around the elution time of your analyte. This will improve peak shape and resolve it from any close-eluting isomers or interferences.

    • Perform a system suitability test by making 5-6 replicate injections of a standard. The relative standard deviation (%RSD) for retention time should be <1% and for peak area should be <5%.

References
  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

  • protein kinase inhibitor H89. PubChem, NIH. [Link]

  • 5-Bromonicotinamide. PubChem, NIH. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. [Link]

  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Metabolon. [Link]

  • Optimized MS/MS parameters (cone voltage and collision energy) and MRM transitions for the target compounds. ResearchGate. [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Fisheries and Aquatic Studies. [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central, NIH. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Skyline Collision Energy Optimization. University of Washington. [Link]

  • Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. PubMed, NIH. [Link]

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]

  • Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. PubMed Central, NIH. [Link]

  • Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. ACS Publications. [Link]

  • Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. ORBi. [Link]

  • Poor peak shape. Nacalai Tesque. [Link]

  • Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]

  • 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide. PubChem, NIH. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

Sources

How to confirm the identity and purity of purchased 5-Bromo-N-ethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-N-ethylpyridine-3-sulfonamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for confirming the identity and purity of this critical reagent. Ensuring the quality of starting materials is a foundational pillar of reproducible and reliable scientific outcomes. This document provides not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs) - The Core Four

This section addresses the most common questions regarding the initial characterization of this compound.

Q1: What are the primary analytical methods to definitively confirm the identity of my purchased this compound?

A1: The two most powerful and conclusive techniques for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR): This is the gold standard for determining the precise structure of an organic molecule. ¹H NMR (Proton NMR) will confirm the number and connectivity of hydrogen atoms, while ¹³C NMR will do the same for the carbon skeleton. The combination of these two experiments provides a detailed map of the molecule. For sulfonamides, the chemical shifts of protons on the pyridine ring and the ethyl group are highly characteristic.[1][2]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy.[3] A key feature for this compound is the presence of a bromine atom. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[4][5] This results in a characteristic "M" and "M+2" peak pattern in the mass spectrum, where two peaks of almost equal intensity are separated by 2 mass-to-charge (m/z) units, providing a definitive marker for a monobrominated compound.[4][5]

Q2: How can I determine the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical compounds and research chemicals.[6][7][8]

  • Why HPLC? HPLC separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[6] For purity analysis, a high-resolution separation is performed, and the area of each peak in the resulting chromatogram is measured.

  • Purity Calculation: Purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks detected. For example, a purity of 99.5% means that the peak corresponding to this compound accounts for 99.5% of the total detected signal. This method is crucial for identifying and quantifying impurities that could interfere with subsequent reactions or biological assays.[9]

Q3: What are the expected spectral data I should look for to confirm the structure?

A3: You should compare your experimental data against the predicted or known spectral characteristics. While exact values can shift slightly based on solvent and instrument calibration, the patterns are key.

Analytical Technique Expected Observation for this compound
Molecular Formula C₇H₉BrN₂O₂S[10]
Molecular Weight 265.13 g/mol [10]
Mass Spectrometry (MS) A molecular ion cluster with two peaks of ~1:1 intensity at m/z 265 (for ⁷⁹Br) and 267 (for ⁸¹Br).
¹H NMR Signals corresponding to the three distinct protons on the pyridine ring, the -NH proton of the sulfonamide, and the CH₂ (quartet) and CH₃ (triplet) of the ethyl group. Aromatic protons of sulfonamide derivatives typically show signals in the region between 6.5 and 8.5 ppm.[11]
¹³C NMR Signals for the five distinct carbon atoms of the bromopyridine ring and the two carbons of the ethyl group. Aromatic carbons for sulfonamides appear between 111 and 161 ppm.[11]
Q4: What are common impurities I might find, and how can they be detected?

A4: Impurities can arise from the synthetic route or degradation. Common types include:

  • Residual Starting Materials: Unreacted precursors from the synthesis.

  • Side-Products: Isomers or related substances formed during the reaction (e.g., isomers where the bromine is at a different position).

  • Residual Solvents: Solvents used during synthesis and purification.

These impurities are best detected by the primary analytical methods. HPLC is excellent for resolving isomers and side-products.[12] NMR is particularly sensitive for detecting residual solvents, which have characteristic and well-documented chemical shifts. Mass spectrometry can help identify impurities by their molecular weight.

Part 2: Visualized Workflow for Identity & Purity Confirmation

The following workflow provides a logical sequence of operations for the comprehensive analysis of your compound.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Data Analysis & Decision A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., DMSO-d6) B Acquire ¹H & ¹³C NMR Spectra A->B H Compare NMR with Predicted Structure B->H C Sample Preparation (Dissolve in suitable solvent, e.g., Methanol/Acetonitrile) D Acquire High-Resolution Mass Spectrum (HRMS) C->D I Analyze MS for Molecular Weight & Isotopic Pattern D->I E Develop HPLC Method (Select column and mobile phase) F Analyze Sample by HPLC-UV E->F G Integrate Peaks & Calculate % Purity F->G J Evaluate HPLC for Purity & Impurity Profile G->J K Decision Point: Accept or Reject Lot? H->K I->K J->K

Caption: Overall workflow for identity and purity verification.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Q: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?

A: Unexpected signals in an NMR spectrum are common and can usually be identified systematically.

  • Check for Residual Solvents: This is the most common source of extra peaks. Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvents. For example, residual acetone appears as a singlet around 2.17 ppm in DMSO-d₆.

  • Look for Water: A broad peak, often around 3.33 ppm in DMSO-d₆, is characteristic of water.

  • Consider Synthesis Impurities: Could the peaks correspond to unreacted starting materials or known side products from the synthetic route?[13] Check the literature for the synthesis of your compound.

  • Sample Degradation: If the sample is old or has been stored improperly, degradation may have occurred. Re-purification may be necessary.

Q: The mass spectrum does not show the expected molecular ion peaks at m/z 265/267. What should I do?

A: The absence of the molecular ion (M⁺) can be frustrating but is a solvable problem.

  • Check Ionization Method: The compound may not ionize well under the current conditions (e.g., Electrospray Ionization - ESI). Try a different ionization source if available, such as Atmospheric Pressure Chemical Ionization (APCI).

  • In-Source Fragmentation: The molecule might be unstable and fragmenting immediately upon ionization.[14][15] Look for fragment ions that correspond to logical losses from the parent molecule (e.g., loss of the ethyl group, -29 Da; loss of SO₂, -64 Da). Analyzing these fragmentation patterns can help reconstruct the original structure.[3][16]

  • Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the expected mass range.

Q: My HPLC analysis shows a purity of less than 98%. How do I interpret this?

A: An HPLC chromatogram provides a wealth of information about your sample's composition.

  • Assess Peak Shape: Poor peak shape (e.g., tailing or fronting) can indicate problems with the HPLC method itself, such as a mismatch between the sample solvent and the mobile phase, or column degradation.[17][18]

  • Identify the Impurities: If you have access to HPLC-MS, you can get the mass of the impurity peaks, which is a major clue to their identity.[19]

  • Method Specificity: It's possible your HPLC method is simply more effective at separating impurities than the one used by the supplier. A longer run time or a shallower gradient can often resolve peaks that were previously hidden.[20]

  • Quantification: Ensure the detector is not saturated by injecting a lower concentration of your sample. This ensures the peak area percentages are accurate.

cluster_MS Mass Spectrum Isotopic Pattern MS Molecular Ion (M⁺) m/z 265/267 (C₇H₉⁷⁹/⁸¹BrN₂O₂S) Peak1 M⁺ m/z 265 (⁷⁹Br) MS->Peak1 ~50.7% Abundance Peak2 M+2 m/z 267 (⁸¹Br) MS->Peak2 ~49.3% Abundance

Caption: Expected 1:1 isotopic pattern for a monobrominated compound.

Part 4: Standard Operating Protocols

These protocols provide a starting point for your analysis. They should be optimized for your specific instrumentation and laboratory conditions.

Protocol 1: NMR Sample Preparation and Analysis
  • Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample dissolves completely; vortex or sonicate briefly if necessary.

  • Acquisition:

    • Lock and shim the spectrometer according to standard procedures.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

  • Analysis: Process the spectra (Fourier transform, phase, and baseline correct). Integrate the ¹H NMR signals and compare the chemical shifts and coupling patterns to the expected structure.

Protocol 2: Mass Spectrometry Sample Preparation and Analysis
  • Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-400).

  • Analysis: Look for the characteristic isotopic pattern of a monobrominated compound: two peaks of nearly equal height separated by 2 m/z units (e.g., 265 and 267). Determine the accurate mass and compare it to the calculated exact mass for C₇H₉BrN₂O₂S.

Protocol 3: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to ~0.1 mg/mL for injection.

  • Chromatographic Conditions (Example Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity.

References

  • Z. S. Owaid, F. W. Asker, and A. H. Al-Rammahi, "Synthesis and characterization of some sulfonamide dervatives," Research India Publications. [Link]

  • Moravek, "Why Is HPLC Ideal for Chemical Purity Testing?," Moravek, Inc.. [Link]

  • A. Stolarczyk et al., "Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate," ResearchGate. [Link]

  • DTIC, "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)," Defense Technical Information Center. [Link]

  • Science Ready, "Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry," YouTube. [Link]

  • All In One Tricks, "Bromo pattern in Mass Spectrometry," YouTube. [Link]

  • The Royal Society of Chemistry, "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides". [Link]

  • I. Bertini et al., "1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects," PubMed. [Link]

  • Chemistry Steps, "Isotopes in Mass Spectrometry". [Link]

  • SCION Instruments, "HPLC Troubleshooting Guide," SCION Instruments. [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns". [Link]

  • M. J. K. et al., "High perfomance liquid chromatography in pharmaceutical analyses," PubMed. [Link]

  • ALWSCI, "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals". [Link]

  • B. T. Gowda et al., "Infrared and NMR Spectra of Arylsulphonamides," Zeitschrift für Naturforschung. [Link]

  • College of Saint Benedict and Saint John's University, "ms isotopes: Br and Cl". [Link]

  • P. V. Kumar and D. G. Sankar, "Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide," Research Journal of Pharmacy and Technology. [Link]

  • Science Ready, "Mass Spectrometry Fragmentation Patterns – HSC Chemistry". [Link]

  • J. J. Uebel and H. G. G. IV, "Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds," Journal of the American Chemical Society. [Link]

  • Pharmaffiliates, "Sulfonamide-impurities". [Link]

  • Chemguide, "mass spectra - the M+2 peak". [Link]

  • Agilent, "Tips and Tricks of HPLC System Troubleshooting". [Link]

  • P. S. Ghugare and S. Kumar, "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis," American Pharmaceutical Review. [Link]

  • J. Eills et al., "Detection of pyridine derivatives by SABRE hyperpolarization at zero field," Nature Communications. [Link]

  • S. A. J. et al., "Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives," International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • M. Müller and D. Volmer, "Interpretation of mass spectra," Saarland University. [Link]

  • Wiley, "Pyridine - SpectraBase". [Link]

  • Phenomenex, "Troubleshooting Guide". [Link]

  • Lab Manager, "HPLC in Pharmaceutical Applications and Pharmaceutical Industry". [Link]

  • PubChem, "5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide | C14H10BrN3O2S". [Link]

  • C. E. Schaefer et al., "Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy," Langmuir. [Link]

  • Chemguide, "mass spectra - fragmentation patterns". [Link]

  • T. W. Bontempo et al., "Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry," ResearchGate. [Link]

  • Organic Chemistry Portal, "Sulfonamide synthesis by S-N coupling". [Link]

  • Advanced Chromatography Technologies, "HPLC Troubleshooting Guide". [Link]

  • Y. S. Shong et al., "Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes," Inorganic Chemistry. [Link]

  • A. P. Singh et al., "Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives," Acta Poloniae Pharmaceutica. [Link]

  • N. P. Sari et al., "5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide," Molbank. [Link]

  • PubChem, "5-bromo-N-butan-2-yl-N-ethylpyridine-3-carboxamide | C12H17BrN2O". [Link]

Sources

Validation & Comparative

A Comparative Guide to Dihydropteroate Synthase Inhibitors: Evaluating 5-Bromo-N-ethylpyridine-3-sulfonamide in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the discovery of novel antimicrobial agents, dihydropteroate synthase (DHPS) remains a target of significant interest. This enzyme is a critical component of the folate biosynthesis pathway in many microorganisms, a pathway absent in humans, making it an ideal selective target. This guide provides a comparative analysis of DHPS inhibitors, with a special focus on the emerging, yet under-characterized, compound 5-Bromo-N-ethylpyridine-3-sulfonamide against established inhibitors like sulfonamides and pterin-based compounds.

The Central Role of Dihydropteroate Synthase in Microbial Survival

Dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This reaction is a pivotal step in the de novo synthesis of folic acid, a crucial precursor for the biosynthesis of nucleotides and certain amino acids. Consequently, the inhibition of DHPS leads to the cessation of DNA replication and cell division, resulting in a bacteriostatic effect.[1] The selective toxicity of DHPS inhibitors arises from the fact that mammals obtain folate from their diet and lack the DHPS enzyme.[2]

The Folate Biosynthesis Pathway: A Target for Antimicrobial Intervention

The bacterial folate biosynthesis pathway is a well-established target for antimicrobial drugs. The pathway initiates from GTP and chorismate and culminates in the production of tetrahydrofolate, the biologically active form of folate. DHPS plays a crucial role in the mid-stage of this pathway.

Folate_Biosynthesis_Pathway cluster_DHPS DHPS Catalysis GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA para-Aminobenzoic acid (PABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotide & Amino Acid Biosynthesis Tetrahydrofolate->Nucleotides DHPS->Dihydropteroate DHFR->Tetrahydrofolate DHPS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (DHPPP, PABA), Coupling Enzymes, and Inhibitor Solutions Assay_Mix Prepare Assay Mix: Buffer, DHPPP, PABA, Coupling Enzymes, NADH Reagents->Assay_Mix Incubation Pre-incubate Assay Mix at 37°C Assay_Mix->Incubation Addition Add DHPS Enzyme to Initiate Reaction Incubation->Addition Spectro Monitor Absorbance at 340 nm over time using a spectrophotometer Addition->Spectro Rates Calculate Initial Reaction Rates Spectro->Rates IC50 Determine IC50 values by plotting % Inhibition vs. Inhibitor Concentration Rates->IC50

Caption: A generalized workflow for a coupled spectrophotometric DHPS inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0).

    • Substrates: Prepare stock solutions of DHPPP and PABA in the assay buffer.

    • Coupling Enzymes: Prepare a solution containing pyrophosphatase, and the necessary enzymes for the coupled reaction leading to NADH oxidation.

    • NADH Solution: Prepare a fresh solution of NADH in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., this compound) and control inhibitors in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, DHPPP, PABA, coupling enzymes, and NADH to each well.

    • Add the inhibitor solutions to the respective wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-determined concentration of the DHPS enzyme to all wells.

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion and Future Directions

While established DHPS inhibitors like sulfonamides and pterin-based compounds are well-characterized, the potential of novel chemical scaffolds remains an active area of research. This compound, with its characteristic sulfonamide moiety, represents a candidate worthy of investigation. However, the current lack of experimental data on its inhibitory activity against DHPS is a significant knowledge gap.

The experimental protocol detailed in this guide provides a clear path forward for the evaluation of this and other novel compounds. Future studies should focus on determining the IC50 and Ki values of this compound against DHPS from various clinically relevant microorganisms. Such data will be crucial in assessing its potential as a lead compound for the development of new antimicrobial therapies. Furthermore, understanding its mode of inhibition and its effectiveness against sulfonamide-resistant strains will be critical in positioning it within the landscape of DHPS inhibitors.

References

  • ACS Omega. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. [Link]

  • Antimicrobial Agents and Chemotherapy. (2000). Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance. [Link]

  • Drug Central. dapsone. [Link]

  • Oncology Letters. (2021). Evaluation of dapsone and its synthetic derivative DDS-13 in cancer in vitro. [Link]

  • Patsnap Synapse. (2024). What are bacterial DHPS inhibitors and how do they work? [Link]

  • PDB-101. (2019). Sulfamethoxazole. [Link]

  • Proteopedia. (2024). Dihydropteroate synthase. [Link]

  • PubMed Central. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. [Link]

  • PubMed Central. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. [Link]

  • ResearchGate. (2008). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. [Link]

  • Wikipedia. (2023). Dihydropteroate synthase inhibitor. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement: A Comparative Analysis Featuring 5-Bromo-N-ethylpyridine-3-sulfonamide and CETSA

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within a physiological context is a cornerstone of a successful preclinical program. This guide provides an in-depth, experience-driven comparison of methodologies for validating target engagement, centered around a case study of 5-Bromo-N-ethylpyridine-3-sulfonamide. We will delve into the Cellular Thermal Shift Assay (CETSA) as our primary technique, contrasting its utility and performance against established biophysical methods.

The core challenge we address is moving beyond purified protein assays to confirm that a compound not only binds its target with high affinity in a test tube but also effectively engages it within the complex milieu of a living cell. This is paramount for correlating downstream phenotypic effects with a specific mechanism of action.

The Compound in Focus: this compound

Our subject molecule, this compound, belongs to the sulfonamide class of compounds. Sulfonamides are a well-established pharmacophore known to target a variety of enzymes, most notably the carbonic anhydrases (CAs)[1]. CAs are ubiquitous metalloenzymes that play critical roles in physiological processes such as pH regulation and CO2 transport[1]. Their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive drug targets[1]. For the purpose of this guide, we will hypothesize that this compound has been identified as a potential inhibitor of Carbonic Anhydrase II (CA-II), a cytosolic isoform, through an initial in-vitro screen. Our objective is now to validate its engagement with CA-II in a cellular context.

Part 1: The Cellular Thermal Shift Assay (CETSA) - A Gold Standard for Intracellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a drug binding to its target protein in intact cells and tissues[2][3]. The fundamental principle of CETSA is based on ligand-induced thermal stabilization of the target protein[2][3][4]. When a ligand binds to its protein target, it generally increases the protein's resistance to thermal denaturation. Consequently, upon heating, the ligand-bound protein will remain soluble at higher temperatures compared to its unbound state[3][5].

This thermal shift provides a direct readout of target engagement. The primary advantage of CETSA is its ability to be performed in a physiologically relevant environment, such as living cells or even tissue samples, thereby accounting for factors like cell permeability and intracellular metabolism[5][6].

CETSA Experimental Workflow

The CETSA workflow can be broadly divided into two main experimental formats: the melt curve (or temperature gradient) experiment and the isothermal dose-response (ITDR) experiment[4][6].

  • Melt Curve Analysis: This is typically the initial experiment to determine the optimal temperature for the ITDR experiment. Cells are treated with either the vehicle (e.g., DMSO) or a fixed, saturating concentration of the compound. The treated cells are then divided into several aliquots, and each aliquot is heated to a different temperature for a short period. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. The resulting data is plotted to generate a melting curve, and the temperature at which 50% of the protein is denatured (the aggregation temperature, or Tagg) is determined[5]. A shift in the Tagg to a higher temperature in the presence of the compound indicates target engagement.

  • Isothermal Dose-Response (ITDR) Analysis: Once an optimal temperature is determined from the melt curve (a temperature that causes significant but not complete denaturation of the target protein in the absence of the ligand), an ITDR experiment is performed. In this setup, cells are treated with a range of compound concentrations at a constant temperature. The amount of soluble target protein is then quantified for each concentration. This allows for the determination of a dose-dependent stabilization of the target protein, from which an EC50 value for target engagement can be derived[4][5].

Visualizing the CETSA Workflow

CETSA_Workflow cluster_MeltCurve Melt Curve Experiment cluster_ITDR Isothermal Dose-Response (ITDR) Experiment mc_start Treat cells with Vehicle or Compound mc_aliquot Aliquot cells mc_start->mc_aliquot mc_heat Heat aliquots across a temperature gradient mc_aliquot->mc_heat mc_lyse Lyse cells & centrifuge mc_heat->mc_lyse mc_quantify Quantify soluble protein (e.g., Western Blot) mc_lyse->mc_quantify mc_plot Plot melt curve & determine ΔTagg mc_quantify->mc_plot itdr_heat Heat all samples at a single, optimized temperature mc_plot->itdr_heat Informs optimal temperature itdr_start Treat cells with a range of compound concentrations itdr_start->itdr_heat itdr_lyse Lyse cells & centrifuge itdr_heat->itdr_lyse itdr_quantify Quantify soluble protein itdr_lyse->itdr_quantify itdr_plot Plot dose-response curve & determine EC50 itdr_quantify->itdr_plot

Caption: CETSA workflow for melt curve and isothermal dose-response experiments.

Step-by-Step Protocol: CETSA for this compound and CA-II

1. Cell Culture and Treatment:

  • Culture a human cell line known to express Carbonic Anhydrase II (e.g., K562) to approximately 80% confluency.

  • Harvest and resuspend the cells in a suitable buffer at a concentration of 1 x 10^7 cells/mL.

  • For the melt curve, prepare two batches of cell suspension: one treated with vehicle (0.1% DMSO) and the other with 50 µM this compound. Incubate for 1 hour at 37°C.

  • For the ITDR experiment, prepare cell suspensions with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control. Incubate for 1 hour at 37°C.

2. Heating Step:

  • Aliquot 100 µL of the treated cell suspensions into PCR tubes.

  • For the melt curve, place the tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature[5][6].

  • For the ITDR experiment, heat all tubes at the predetermined optimal temperature (e.g., 54°C) for 3 minutes, followed by cooling.

3. Lysis and Fractionation:

  • Add an equal volume of lysis buffer containing protease inhibitors to each tube.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

4. Protein Quantification:

  • Carefully collect the supernatant (soluble fraction).

  • Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA).

  • Normalize all samples to the same total protein concentration.

5. Western Blot Analysis:

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for Carbonic Anhydrase II.

  • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

  • Quantify the band intensities using densitometry software.

6. Data Analysis:

  • For the melt curve, plot the relative amount of soluble CA-II as a function of temperature for both vehicle and compound-treated samples. Determine the Tagg for each condition.

  • For the ITDR experiment, plot the relative amount of soluble CA-II as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50.

Hypothetical Data for this compound
Experiment Parameter Vehicle (DMSO) 50 µM this compound
Melt Curve Tagg (°C)52.558.0
ITDR EC50 (µM)N/A2.5

A significant positive shift in the Tagg and a measurable EC50 in the mid-micromolar range would provide strong evidence for the engagement of this compound with Carbonic Anhydrase II in intact cells.

Part 2: Comparative Analysis with Alternative Target Engagement Methods

While CETSA is a powerful tool, it is not without its limitations. For instance, some protein-ligand interactions may not result in a significant thermal stabilization, potentially leading to false negatives[7]. Therefore, it is often prudent to employ orthogonal methods to validate target engagement. Here, we compare CETSA with two widely used biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event[8][9]. It is considered the gold standard for characterizing the thermodynamics of binding interactions in solution. In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the protein, and the resulting heat changes are measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment[10][11].

Visualizing the ITC Workflow

ITC_Workflow itc_start Load purified protein into the sample cell and ligand into the syringe itc_titrate Inject small aliquots of ligand into the protein solution itc_start->itc_titrate itc_measure Measure the heat change after each injection itc_titrate->itc_measure itc_plot Plot the heat change per injection against the molar ratio of ligand to protein itc_measure->itc_plot itc_analyze Fit the data to a binding model to determine Kd, n, ΔH, and ΔS itc_plot->itc_analyze

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is another label-free, real-time optical technique for studying biomolecular interactions[12]. In an SPR experiment, one of the interacting partners (the ligand) is immobilized on a sensor chip, and the other partner (the analyte) flows over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal[12][13]. SPR provides kinetic information about the interaction, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd)[12].

Visualizing the SPR Workflow

SPR_Workflow spr_start Immobilize the purified protein (ligand) onto the sensor chip spr_flow Flow a solution of the compound (analyte) over the sensor surface spr_start->spr_flow spr_measure Measure the change in the SPR signal in real-time to monitor association spr_flow->spr_measure spr_wash Flow buffer over the surface to monitor dissociation spr_measure->spr_wash spr_analyze Analyze the sensorgram to determine ka, kd, and Kd spr_wash->spr_analyze

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Comparison of Target Engagement Methods
Feature CETSA Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilizationMeasures heat changes upon bindingMeasures changes in refractive index upon binding
Assay Environment Intact cells, cell lysates, tissuesIn solutionOn a sensor surface
Protein Requirement Endogenous or overexpressed, no purification neededPurified protein requiredPurified protein required
Key Outputs Tagg shift, cellular EC50Kd, n, ΔH, ΔSka, kd, Kd
Throughput Moderate to high (with AlphaScreen or similar)Low to moderateModerate to high
Strengths Physiologically relevant context, accounts for cell permeabilityProvides a complete thermodynamic profile of the interactionProvides real-time kinetic data
Limitations Indirect measure of binding, not all binding events cause thermal stabilization, requires a specific antibodyRequires large amounts of purified protein, sensitive to buffer conditionsImmobilization of the protein may affect its activity, potential for non-specific binding to the sensor surface

Conclusion: An Integrated Approach to Target Engagement

In the context of our case study with this compound, CETSA provides invaluable, direct evidence of target engagement with Carbonic Anhydrase II within a cellular environment. This confirmation is a critical step in validating the compound's mechanism of action.

However, a comprehensive understanding of the binding interaction is best achieved through an integrated approach. While CETSA confirms that the compound reaches and binds to its target in cells, ITC can provide a detailed thermodynamic profile of the interaction, and SPR can elucidate the kinetics of binding. Together, these methods provide a self-validating system, offering a robust and multifaceted view of target engagement that is essential for making informed decisions in drug discovery and development. The choice of which assays to employ will depend on the specific questions being asked, the stage of the project, and the nature of the target protein and compound.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. Available at: [Link]

  • Henderson, M. J., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • ResearchGate. (2022). Current Advances in CETSA. ResearchGate. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • National Institutes of Health. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. National Institutes of Health. Available at: [Link]

  • Akocak, S., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • PubMed. (2010). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. PubMed. Available at: [Link]

  • Supuran, C. T. (2011). Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics?. Frontiers in Pharmacology. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2014). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. Available at: [Link]

  • deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery?. deNOVO Biolabs. Available at: [Link]

  • MDPI. (2023). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. MDPI. Available at: [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]

  • Molecular Biology Reports. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • YouTube. (2023). How Is Surface Plasmon Resonance Used In Drug Discovery?. YouTube. Available at: [Link]

  • MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. Available at: [Link]

  • Microbiology Spectrum. (2023). Carbonic Anhydrase Inhibition as a Target for Antibiotic Synergy in Enterococci. ASM Journals. Available at: [Link]

  • American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Available at: [Link]

  • Spectroscopy Online. (2024). Cell and Drug Interactions Studied Using Surface Plasmon Resonance and Fluorescence. Spectroscopy Online. Available at: [Link]

  • MolPort. (n.d.). N-Ethyl 5-bromopyridine-3-sulfonamide. MolPort. Available at: [Link]

Sources

A Guide to the Synthesis and Characterization of 5-Bromo-N-ethylpyridine-3-sulfonamide: A Framework for Reproducible Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, purification, and characterization of 5-Bromo-N-ethylpyridine-3-sulfonamide. In the absence of a consolidated peer-reviewed publication detailing the experimental data for this specific molecule, this document serves as a foundational protocol for researchers, scientists, and drug development professionals. By synthesizing established methodologies for related compounds, this guide aims to facilitate the generation of high-quality, reproducible data.

The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The introduction of a bromine atom and an N-ethyl group to the pyridine-3-sulfonamide core is anticipated to modulate its physicochemical and pharmacological properties. This guide provides a robust starting point for the exploration of this novel compound.

I. Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 3-amino-5-bromopyridine. This strategy involves the formation of the key intermediate, 5-bromo-3-pyridinesulfonyl chloride, followed by its reaction with ethylamine.

Step 1: Synthesis of 5-Bromo-3-pyridinesulfonyl Chloride

The conversion of an amino group on a pyridine ring to a sulfonyl chloride is a well-established transformation, typically proceeding through a diazotization reaction followed by reaction with sulfur dioxide in the presence of a copper catalyst. This approach is analogous to the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine[3].

Causality of Experimental Choices:

  • Diazotization: The use of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) is critical for the formation of the diazonium salt from 3-amino-5-bromopyridine. Low temperatures are essential to prevent the premature decomposition of the unstable diazonium intermediate.

  • Sulfonylation: The subsequent reaction with sulfur dioxide, catalyzed by a copper salt (e.g., copper(I) chloride), facilitates the introduction of the sulfonyl chloride moiety. The catalyst is crucial for the efficient conversion of the diazonium salt to the desired product.

Experimental Protocol: Synthesis of 5-Bromo-3-pyridinesulfonyl Chloride

  • Diazotization:

    • Suspend 3-amino-5-bromopyridine (1 eq.) in a suitable acidic solution (e.g., 6-10 M hydrochloric acid) in a reaction vessel equipped with a stirrer and a thermometer.

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Sulfonylation:

    • In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

    • Allow the reaction to stir and slowly warm to room temperature.

    • Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by carefully pouring it onto ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-3-pyridinesulfonyl chloride.

Step 2: Synthesis of this compound

The reaction of the synthesized 5-bromo-3-pyridinesulfonyl chloride with ethylamine will yield the final product. This is a standard nucleophilic substitution reaction at the sulfonyl chloride group[4].

Causality of Experimental Choices:

  • Base: A base (e.g., triethylamine or pyridine) is typically added to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. An excess of ethylamine can also serve as the base[5].

  • Solvent: An inert aprotic solvent such as dichloromethane, tetrahydrofuran (THF), or acetonitrile is suitable for this reaction.

  • Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive substrates.

Experimental Protocol: Synthesis of this compound

  • Dissolve the crude 5-bromo-3-pyridinesulfonyl chloride (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethylamine (2.2 eq., either as a solution in a compatible solvent or as a neat liquid) dropwise to the stirred solution.

  • Add a non-nucleophilic base such as triethylamine (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization[6][7].

Proposed Synthetic Workflow

G A 3-Amino-5-bromopyridine B Diazotization (NaNO2, HCl, 0-5 °C) A->B C 5-Bromo-3-pyridinediazonium chloride B->C D Sulfonylation (SO2, CuCl) C->D E 5-Bromo-3-pyridinesulfonyl chloride D->E F Reaction with Ethylamine (CH3CH2NH2, Base) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

II. Comprehensive Characterization for Reproducibility

Thorough characterization of the final product is paramount for ensuring the reproducibility of any published data. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Observations
¹H NMR To determine the number and connectivity of protons.Aromatic protons on the pyridine ring, and the ethyl group protons (a quartet and a triplet). Chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR To determine the number and types of carbon atoms.Aromatic carbons of the pyridine ring and the two carbons of the ethyl group.
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition.The molecular ion peak corresponding to the exact mass of C₇H₉BrN₂O₂S. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed. Fragmentation patterns can provide further structural confirmation[8][9].
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak indicating high purity. The retention time is characteristic of the compound under specific chromatographic conditions[10][11].
Melting Point To assess the purity and identity of the solid compound.A sharp and defined melting point range.

Predicted NMR Data: While experimental data is not available, computational prediction tools can provide an estimate of the expected NMR chemical shifts[12][13].

Predicted ¹H NMR (in CDCl₃):

  • Aromatic protons: Three signals in the aromatic region (δ 7.5-9.0 ppm).

  • Ethyl group: A quartet around δ 3.2-3.5 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

  • NH proton: A broad singlet, the chemical shift of which can be concentration-dependent.

Predicted ¹³C NMR (in CDCl₃):

  • Aromatic carbons: Five signals in the aromatic region (δ 120-160 ppm).

  • Ethyl group: Two signals in the aliphatic region (δ 15-45 ppm).

III. Potential Biological Activity and Screening

Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities[14]. Pyridine-containing compounds are also noted for their therapeutic properties[2]. Therefore, this compound is a promising candidate for various biological screenings.

Potential Activities:

  • Antimicrobial Activity: Many sulfonamides exhibit antibacterial properties. The compound could be screened against a panel of Gram-positive and Gram-negative bacteria.

  • Anticancer Activity: Pyridine sulfonamides have been investigated as anticancer agents[1]. The compound could be evaluated for its cytotoxic effects on various cancer cell lines.

  • Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes, such as carbonic anhydrases[15].

Initial Screening Assays:

  • Antibacterial Screening: Minimum Inhibitory Concentration (MIC) assays against representative bacterial strains.

  • Anticancer Screening: Cytotoxicity assays (e.g., MTT or SRB) against a panel of human cancer cell lines.

IV. Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following these protocols, researchers can generate reliable and reproducible data, which is the cornerstone of scientific integrity. The proposed synthetic route is based on well-established chemical transformations, and the characterization plan employs standard analytical techniques to ensure the identity and purity of the final compound. The exploration of the biological activities of this novel molecule holds promise for the discovery of new therapeutic agents.

References

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
  • WO2003097603A1 - Process for the preparation of highly pure torsemide - Google P
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. (URL not available)
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchG
  • preparation of amines - Chemguide. (URL not available)
  • 3-Amino-5-bromopyridine synthesis - ChemicalBook. (URL not available)
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (URL not available)
  • Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka. (URL not available)
  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion - Bentham Science. (URL not available)
  • Amines as Nucleophiles - Chemistry LibreTexts. (URL not available)
  • Process For The Purification Of Torsemide - Quick Company. (URL not available)
  • Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide - Benchchem. (URL not available)
  • (PDF)
  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (URL not available)
  • Purine and Related Compound Purification Strategies - Teledyne Labs. (URL not available)
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | The Journal of Organic Chemistry. (URL not available)
  • A) Synthetic approaches to sulfonyl chlorides. B) Prior work on the...
  • amines as nucleophiles - Chemguide. (URL not available)
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF - ResearchG
  • Method for pyridine amine derivative - Chrom
  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine)
  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega. (URL not available)
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL not available)
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (URL not available)
  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL not available)
  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (URL not available)
  • WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google P
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. (URL not available)
  • WO2012153312A1 - Process for the purification of pioglitazone - Google P
  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements | Journal of the American Society for Mass Spectrometry. (URL not available)
  • 3-Amino-5-bromopyridine - Chem-Impex. (URL not available)
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific. (URL not available)
  • Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis - PubMed. (URL not available)
  • Spectral Assignments and Reference D
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine - Benchchem. (URL not available)
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-N-ethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-N-ethylpyridine-3-sulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Understanding the Hazard Profile of this compound

  • Pyridine Moiety : Pyridine and its derivatives are typically flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2] They are also known for their strong, unpleasant odor and are generally considered hazardous waste.[3]

  • Brominated Organic Compound : Organobromine compounds can be persistent in the environment and may produce hazardous decomposition products, such as hydrogen bromide, upon combustion. The U.S. Environmental Protection Agency (EPA) regulates certain brominated organic compounds as hazardous waste.[4]

  • Sulfonamide Group : While many sulfonamides have low toxicity, they can be biologically active. The primary concern from a disposal standpoint is ensuring that these compounds do not enter aquatic environments where they could have unintended effects.

  • Published Hazard Information : Supplier information indicates that this compound is classified as "Acute Toxicity, Oral, Category 4" and is a combustible solid.[5] The GHS pictogram associated with it is an exclamation mark (GHS07), indicating that it may be a skin and eye irritant.[5]

Based on this analysis, this compound must be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. [6]

Quantitative Data and Hazard Summary

For a quick reference, the following table summarizes the key identification and hazard information for this compound.

PropertyValueSource
Molecular Formula C₇H₉BrN₂O₂S[5]
Molecular Weight 265.13 g/mol [5]
Physical Form Solid[5]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowed[5]
Storage Class 11 - Combustible Solids[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, it is mandatory to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Gloves : Wear chemically resistant gloves. Nitrile gloves are a common and appropriate choice for handling pyridine derivatives.[1] Always double-glove if there is a risk of splashing or if handling larger quantities.

  • Eye Protection : Chemical safety goggles are required to protect against potential splashes. A face shield should be worn over the goggles if there is a significant risk of splashing.

  • Lab Coat : A fully buttoned lab coat must be worn to protect against skin contact.

  • Respiratory Protection : If there is a risk of generating dust from the solid compound, handling should be performed in a certified chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

4.1. Waste Segregation and Collection

  • Designated Waste Container : All solid waste of this compound, including any contaminated materials such as weighing paper, gloves, and pipette tips, must be collected in a designated hazardous waste container.[3][6]

  • Container Compatibility : The container must be made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a secure, sealable lid is appropriate.[1]

  • Avoid Mixing : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials, such as strong oxidizing agents, should be kept separate.[3][6]

4.2. Labeling the Waste Container

Proper labeling is a critical component of hazardous waste management, ensuring that the contents are clearly identifiable and can be handled safely by all personnel, including waste management professionals.

  • Contents : Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Hazard Identification : Affix the appropriate GHS hazard pictograms (in this case, the exclamation mark).

  • Contact Information : Include the name and contact information of the responsible researcher or laboratory.

4.3. Storage of Hazardous Waste

  • Designated Area : Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.[6] This area should be clearly marked as a hazardous waste storage location.

  • Segregation : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and acids.[3]

  • Secondary Containment : It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

4.4. Final Disposal

  • Licensed Waste Management : Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[6] Your institution's EHS office will have established procedures for this.

  • Regulatory Compliance : All disposal activities must be conducted in strict accordance with local, state, and federal regulations, such as those set forth by the EPA's Resource Conservation and Recovery Act (RCRA).[7]

Emergency Procedures for Spills and Exposure

Accidents can happen, and a well-defined emergency response plan is crucial.

  • Spills :

    • Small Spills : For a small spill of solid material, carefully sweep it up, avoiding the generation of dust, and place it in the designated hazardous waste container.[8] The spill area should then be decontaminated with a suitable solvent (such as soapy water) and wiped clean. All cleaning materials must also be disposed of as hazardous waste.

    • Large Spills : In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and EHS office immediately.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove any contaminated clothing.

    • Eye Contact : Flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion : Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Start Handling of This compound PPE Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Start->PPE Waste_Generated Waste Generated (Solid Compound, Contaminated Materials) PPE->Waste_Generated Waste_Container Place in Designated Hazardous Waste Container Waste_Generated->Waste_Container Label_Container Label Container Correctly: - Chemical Name - Hazard Pictograms - Date Waste_Container->Label_Container Storage Store in Designated, Well-Ventilated Area Label_Container->Storage Disposal_Request Request Pickup by Licensed Waste Management Storage->Disposal_Request End Compliant Disposal Disposal_Request->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-ethylpyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-ethylpyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.